Product packaging for Glyburide-D3(Cat. No.:)

Glyburide-D3

Cat. No.: B1448855
M. Wt: 497.0 g/mol
InChI Key: ZNNLBTZKUZBEKO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyburide-D3 is a deuterated stable isotope of Glyburide (also known as Glibenclamide), designed for use as an internal standard in quantitative mass spectrometry. This high-purity compound is essential for researchers studying the pharmacokinetics, metabolism, and bioequivalence of the antidiabetic drug Glyburide. Glyburide is a second-generation sulfonylurea medication used to manage Type 2 diabetes mellitus. Its primary mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) and closing ATP-sensitive potassium (K-ATP) channels on pancreatic beta cells . This action leads to cell membrane depolarization, an influx of calcium ions, and the subsequent stimulation of insulin secretion . Glyburide is known to be metabolized primarily by the CYP3A4 and CYP2C9 enzymes, producing several hydroxycyclohexyl metabolites . Due to its role in stimulating insulin release, there is an associated risk of hypoglycemia, which is a key consideration in both its therapeutic use and related research . The inherent poor water-solubility of Glyburide can lead to variable bioavailability, making accurate analytical methods crucial for formulation development and clinical studies . This compound helps ensure this accuracy by providing a reliable reference for liquid chromatography-mass spectrometry (LC-MS) methods, minimizing variability and improving data quality. This product is intended for research applications only and is not for use in diagnostic procedures or for personal administration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O5S B1448855 Glyburide-D3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Use of Glyburide-D3 in In Vitro Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Glyburide-D3 as an internal standard in in vitro metabolic stability assays. It covers the metabolic pathways of glyburide, detailed experimental protocols, data analysis, and the critical role of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Glyburide and Metabolic Stability

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells[1][2]. Understanding the metabolic fate of a drug candidate is a cornerstone of drug discovery and development, as it directly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions[3][4].

In vitro metabolic stability assays, typically using liver-derived systems like microsomes or hepatocytes, are essential for predicting a compound's metabolic clearance in vivo[3][4][5]. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes[4]. Accurate quantification of the parent compound's depletion over time is critical, necessitating a robust analytical methodology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, offering unparalleled accuracy and precision.

Metabolic Pathways of Glyburide

Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system[2][6]. The major enzymes involved are CYP3A4 and CYP2C9, with minor contributions from CYP2C19, CYP3A5, and CYP3A7[2][7]. Metabolism proceeds mainly through the hydroxylation of the cyclohexyl ring, resulting in several metabolites[1][7].

The primary metabolites include:

  • 4-trans-hydroxycyclohexyl glyburide (M1) [1]

  • 4-cis-hydroxycyclohexyl glyburide (M2a) [1]

  • 3-cis-hydroxycyclohexyl glyburide (M2b) [1][2]

Some of these metabolites, such as M1 and M2b, are pharmacologically active[1][2].

Glyburide_Metabolism cluster_0 Metabolic Pathway of Glyburide Glyburide Glyburide Enzymes CYP2C9, CYP3A4 (Primary) Glyburide->Enzymes Metabolites Hydroxylated Metabolites (M1, M2a, M2b, etc.) Enzymes->Metabolites Hydroxylation

Caption: Metabolic conversion of Glyburide by primary CYP450 enzymes.

The Role of this compound in LC-MS/MS Analysis

In metabolic stability assays, the concentration of the parent drug is measured at several time points. LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity[3]. An internal standard (IS) is crucial to correct for variations in sample processing (e.g., extraction, reconstitution) and instrument response.

A stable isotope-labeled internal standard, such as this compound, is ideal. It is chemically identical to the analyte (Glyburide) but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This ensures that it co-elutes with Glyburide during chromatography and experiences identical ionization efficiency and matrix effects in the mass spectrometer. However, the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z), allowing for highly accurate quantification.

Internal_Standard_Logic cluster_workflow LC-MS/MS Quantification Workflow Sample_Prep Sample Preparation Add this compound (IS) Extract Glyburide + IS LC_Separation Liquid Chromatography Glyburide and this compound Co-elute Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection Glyburide m/z 494.2 This compound m/z 497.2 LC_Separation->MS_Detection Quantification Accurate Quantification Ratio of Glyburide Area to this compound Area MS_Detection->Quantification

Caption: Logic of using a deuterated internal standard for accurate quantification.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical procedure for assessing the metabolic stability of glyburide using pooled human liver microsomes (HLM).

Reagents and Materials
  • Glyburide

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL[8]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][8]

  • Acetonitrile (ACN), ice-cold (for reaction termination)

  • Dimethyl Sulfoxide (DMSO)

  • Water, LC-MS grade

  • Positive Control Compounds (e.g., high and low clearance compounds)

Preparation of Solutions
  • Glyburide Stock Solution (10 mM): Dissolve Glyburide in DMSO.

  • Glyburide Working Solution (e.g., 100 µM): Dilute the stock solution with buffer. The final incubation concentration is typically 1 µM[8].

  • This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare in acetonitrile. This solution will also serve as the quenching (stop) solution.

  • Microsome Suspension: Dilute HLM to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer[8]. Keep on ice.

Incubation Procedure

Experimental_Workflow cluster_main Metabolic Stability Assay Workflow A 1. Pre-incubation Microsomes + Buffer 37°C for 5 min B 2. Add Glyburide (Final Conc. 1 µM) A->B C 3. Initiate Reaction Add NADPH Cofactor B->C D 4. Time Point Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction Add ice-cold ACN with this compound D->E F 6. Protein Precipitation Centrifuge at 4°C E->F G 7. Supernatant Transfer To new plate/vials F->G H 8. LC-MS/MS Analysis Quantify remaining Glyburide G->H

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

  • Pre-incubation: Add the HLM suspension to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes in a shaking water bath[3][8].

  • Add Test Compound: Add the Glyburide working solution to the wells to achieve a final concentration of 1 µM.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system[5]. The "zero" time point sample should be taken immediately before this step or from a parallel incubation without NADPH.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture[8].

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a well or tube containing ice-cold acetonitrile with the this compound internal standard[3][5]. The ratio of stop solution to sample is typically 2:1 or 3:1 (v/v).

Sample Processing and LC-MS/MS Analysis
  • Protein Precipitation: After quenching, centrifuge the samples (e.g., 10 min at 4000 rpm, 4°C) to pellet the precipitated proteins[5].

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The instrument monitors the specific mass transitions for both Glyburide and this compound[9].

Data Presentation and Analysis

The primary data obtained is the peak area ratio of Glyburide to this compound at each time point. This ratio is used to determine the percentage of the parent compound remaining over time.

Calculation of Metabolic Stability Parameters
  • Plot Data: Plot the natural logarithm (ln) of the percentage of Glyburide remaining versus time.

  • Determine Slope: The slope of the linear portion of this curve (k) represents the elimination rate constant.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Representative Data

The following table summarizes hypothetical data from a metabolic stability assay for Glyburide.

ParameterValue
Incubation Conditions
Test CompoundGlyburide
Test SystemHuman Liver Microsomes
Protein Concentration0.5 mg/mL
Initial Compound Conc.1 µM
Time Point Data % Glyburide Remaining
0 min100%
5 min85%
15 min60%
30 min35%
60 min12%
Calculated Parameters
Elimination Rate (k)0.035 min⁻¹
Half-Life (t½) 19.8 min
Intrinsic Clearance (Clint) 69.9 µL/min/mg protein

Conclusion

The in vitro metabolic stability assay is a fundamental study in preclinical drug development. Employing a stable isotope-labeled internal standard like this compound is paramount for generating high-quality, reliable data. This approach ensures accurate quantification by correcting for experimental variability during sample workup and analysis. The resulting data, including metabolic half-life and intrinsic clearance, are vital for predicting the in vivo pharmacokinetic behavior of Glyburide and other drug candidates, enabling informed decision-making in the progression of new chemical entities.

References

A Technical Guide to the Bioanalytical Method for Glyburide in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary studies and methodologies for the quantitative determination of Glyburide in human plasma samples. The methods detailed herein are foundational for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Accurate and precise quantification of Glyburide in biological matrices is crucial for clinical and preclinical studies. This guide focuses on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of Glyburide in human plasma. The use of a stable isotope-labeled internal standard, such as Glyburide-D3 (or analogous deuterated forms like Glyburide-d11), is critical for correcting for matrix effects and variations in sample processing, ensuring the reliability of the results.

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate measurement of drug concentrations in biological fluids. The following sections detail a typical experimental protocol for the analysis of Glyburide in human plasma.

Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from the complex plasma matrix and remove interfering substances. Protein precipitation is a common and efficient method for this purpose.

Protocol for Protein Precipitation:

  • To a 400 µL aliquot of human plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 12,000 × g for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or air at 40 °C.

  • Reconstitute the dried residue in 120 µL of a reconstitution solvent, typically a mixture of the initial mobile phase components (e.g., 50:50 v/v aqueous ammonium acetate buffer and methanol).[1]

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is typically performed using a reversed-phase C18 column, followed by detection using a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

  • HPLC System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).[1]

  • Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[1][2]

  • Injection Volume: 10 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Glyburide and the deuterated internal standard are monitored. For example, for Glimepiride (a similar sulfonylurea), the MRM transition might be m/z 491.188→126.009, and for its deuterated internal standard (GPD-d5), m/z 496.188→131.009.[2]

Data Presentation: Method Validation Parameters

The bioanalytical method must be validated to ensure its reliability, reproducibility, and accuracy. The following tables summarize key validation parameters from various studies on Glyburide and similar compounds.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
GlyburidePlasma0.26 - 51.41.02[1]
Glyburide MetabolitesPlasma0.40 - 30.00.100 - 0.113[1]
GlimepiridePlasma1 - 1001[2]

Table 2: Accuracy and Precision

AnalyteMatrixAssayAccuracy (% of Nominal)Precision (% RSD)
Glyburide & MetabolitesPlasmaIntra-day & Inter-day86 - 114[1]< 14[1]
GlimepiridePlasmaIntra-day & Inter-day-5.40 to +0.70 (as % RE)< 10[2]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)
Glyburide & MetabolitesPlasmaProtein Precipitation87 - 99[1]
GlimepiridePlasmaProtein Precipitation51.20 - 63.44[2]
Glimepiride-d5 (IS)PlasmaProtein Precipitation80.03[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalytical determination of Glyburide in plasma samples.

experimental_workflow cluster_sample_receipt Sample Receipt and Storage cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting SampleReceipt Receive Plasma Samples Storage Store at -80°C SampleReceipt->Storage Thawing Thaw Samples Storage->Thawing Spiking Spike with Internal Standard (this compound) Thawing->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for Glyburide analysis in plasma.

Simplified Signaling Pathway of Glyburide Action

Glyburide exerts its primary effect by stimulating insulin release from pancreatic β-cells. The following diagram illustrates a simplified representation of this signaling pathway.

glyburide_pathway Glyburide Glyburide SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Glyburide->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens for Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

Caption: Simplified signaling pathway of Glyburide-induced insulin secretion.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of Glyburide in human plasma. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision. The detailed experimental protocol and validation data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of Glyburide and other sulfonylurea drugs. Adherence to validated methods is paramount for generating reliable data in both preclinical and clinical research settings.

References

Glyburide-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Glyburide-D3, a deuterated analog of the widely used anti-diabetic drug, Glyburide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, and insights into the mechanism of action of its parent compound, Glyburide.

Core Properties of this compound

This compound serves as an essential internal standard for the accurate quantification of Glyburide in biological samples using mass spectrometry techniques such as GC-MS or LC-MS.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1219803-02-7[2]
Molecular Formula C₂₃H₂₅ClD₃N₃O₅S[2]
Molecular Weight 497.0 g/mol [2]
Synonyms Glibenclamide-D3[2]
Purity ≥99% deuterated forms (d₁-d₃)[2]
Formulation A solid[2]
Solubility Soluble in DMSO[2]
Storage -20°C[2]

Glyburide's Mechanism of Action: A Dual Role

Glyburide, the non-deuterated parent compound, is a second-generation sulfonylurea drug primarily known for its role in managing type 2 diabetes.[3][4] Its therapeutic effects are mediated through two primary mechanisms: stimulation of insulin secretion and inhibition of the NLRP3 inflammasome.

Stimulation of Insulin Secretion

Glyburide enhances insulin release from pancreatic β-cells by targeting the ATP-sensitive potassium (K-ATP) channels.[3][5] These channels are complex proteins composed of four Kir6.2 subunits, which form the pore, and four sulfonylurea receptor 1 (SUR1) subunits, which act as regulatory units.[6]

The binding of Glyburide to the SUR1 subunit leads to the closure of the K-ATP channel.[3][5] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[3][7]

Glyburide Glyburide SUR1 SUR1 Subunit of K-ATP Channel Glyburide->SUR1 Binds to KATP_channel K-ATP Channel Closure SUR1->KATP_channel Induces Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Stimuli PAMPs / DAMPs Priming Priming Signal (e.g., LPS) Stimuli->Priming Activation Activation Signal (e.g., ATP) Stimuli->Activation NLRP3_activation NLRP3 Inflammasome Activation Priming->NLRP3_activation Activation->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleavage Glyburide Glyburide Glyburide->NLRP3_activation Inhibits cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_collection 1. Collect Biological Sample (e.g., Plasma) Spiking 2. Spike with this compound (Internal Standard) Sample_collection->Spiking Extraction 3. Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Evaporate to Dryness Extraction->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 6. Inject Sample into LC-MS/MS System Reconstitution->Injection Separation 7. Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization 8. Electrospray Ionization (ESI) Separation->Ionization Detection 9. Mass Spectrometric Detection (MRM mode) Ionization->Detection Integration 10. Peak Area Integration Detection->Integration Ratio 11. Calculate Peak Area Ratio (Glyburide / this compound) Integration->Ratio Quantification 12. Quantify Glyburide using Calibration Curve Ratio->Quantification

References

Solubility Profile of Glyburide-D3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Glyburide-D3 in various organic solvents. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages the extensive data available for its non-deuterated isotopologue, Glyburide (Glibenclamide). The substitution of hydrogen with deuterium is a conservative bioisosteric modification that results in compounds with very similar physicochemical properties, including solubility.[1] Therefore, the solubility data for Glyburide serves as a robust and reliable surrogate for this compound.

Core Concept: The Impact of Deuteration on Solubility

Deuterated compounds are those in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This substitution is a minimal structural change and typically has a negligible impact on the physicochemical properties of a molecule, including its solubility.[1][3] While minor differences can arise due to variations in bond lengths and strengths between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds, it is generally accepted that solubilities in non-deuterated and deuterated solvents are very similar.[4][5] Any observed differences are often minor and may also be influenced by the purity of the solvents used.[4]

Quantitative Solubility Data of Glyburide

The following tables summarize the mole fraction solubility (Xexp) and mass solubility of Glyburide in a range of organic solvents at various temperatures. This data is critical for researchers and professionals in drug development for tasks such as formulation, crystallization process design, and analytical method development.

Table 1: Mole Fraction Solubility (Xexp x 104) of Glyburide in Various Organic Solvents at Different Temperatures

Solvent293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Dimethyl Sulfoxide (DMSO) -189.00----308.00
N-Methyl-2-pyrrolidone (NMP) -158.00----290.00
1,4-Dioxane -19.30----23.00
Acetone 1.932.252.653.103.594.164.79
Acetonitrile 0.280.330.390.460.540.630.74
Methanol 0.230.270.320.380.440.510.59
Ethanol 0.250.300.350.420.490.580.67
1-Propanol 0.280.330.400.470.560.660.77
2-Propanol 0.200.240.280.340.400.470.55
1-Butanol 0.310.370.440.530.630.740.87
2-Butanol 0.260.310.370.440.520.620.73
Methyl Acetate 0.740.861.011.181.371.591.84
Ethyl Acetate 0.470.550.650.770.901.051.22
Methyl Isobutyl Ketone 0.911.071.251.471.711.992.31

Data for DMSO, NMP, and 1,4-Dioxane are from a study by Rehman, M. et al. (2022) and were presented at 298.15 K and 323.15 K.[6] Data for the remaining solvents are from a study by Chen, J. et al. (2019).[7]

Table 2: Mass Solubility of Glyburide in Selected Solvents at 25°C (298.15 K)

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 99
Dimethylformamide (DMF) ~2
Ethanol Insoluble (<1 mg/mL)
Water Insoluble (<1 mg/mL)

Data compiled from various supplier datasheets.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of equilibrium solubility is a fundamental procedure in pharmaceutical sciences. The shake-flask method is considered the gold standard for this purpose.

I. Materials and Apparatus
  • This compound (or Glyburide) solid powder

  • Selected organic solvents of high purity

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for concentration analysis

  • Volumetric flasks and pipettes

II. Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally in preliminary studies.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a compound and a conceptual representation of the factors influencing solubility.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature seal_vials->agitate reach_equilibrium Allow to reach equilibrium agitate->reach_equilibrium centrifuge Centrifuge sample reach_equilibrium->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant dilute Dilute sample filter_supernatant->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: A flowchart of the shake-flask method for solubility determination.

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility This compound Solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility particle_size Particle Size particle_size->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors that influence the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Glyburide-D3 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Glyburide-D3 as an internal standard in the quantitative analysis of glyburide in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects.[1]

Overview and Principle

This compound is a deuterated form of glyburide, intended for use as an internal standard for the quantification of glyburide by GC- or LC-MS.[2] Being chemically identical to glyburide, it co-elutes during chromatography but is differentiated by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of glyburide, even in complex biological samples.

The following protocol is based on a validated bioanalytical method for glyburide in human plasma and can be adapted for other biological matrices. The method utilizes protein precipitation for sample cleanup, followed by analysis using a reverse-phase C18 column and detection by a tandem mass spectrometer in electrospray ionization (ESI) positive mode.

Experimental Protocol

Materials and Reagents
  • Glyburide analytical standard

  • This compound internal standard[2]

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Blank human plasma (with appropriate anticoagulant, e.g., EDTA)

Preparation of Stock and Working Solutions
  • Glyburide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of glyburide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Glyburide Working Solutions: Prepare a series of working solutions by serially diluting the glyburide stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • This compound Internal Standard (IS) Working Solution (e.g., 2.00 µg/mL): Dilute the this compound stock solution with methanol to the desired concentration.[3]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike blank human plasma with the glyburide working solutions to achieve a calibration curve ranging from, for example, 1.02 to 410 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)
  • To 400 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.[3]

  • Vortex the samples for 1 minute.[3]

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the proteins.[3]

  • Vortex the mixture for 3 minutes.[3]

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[3]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: An Agilent 1200 series HPLC system or equivalent.[4]

  • Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase:

    • A: 5 mM aqueous ammonium acetate buffer (pH 5.0)

    • B: Methanol

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of glyburide from potential interferences. For example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glyburide: To be determined based on instrument optimization (e.g., monitoring the transition from the precursor ion to a specific product ion).

    • This compound: To be determined based on instrument optimization (e.g., monitoring the transition from the deuterated precursor ion to a specific product ion). The precursor ion will be 3 atomic mass units higher than that of glyburide.

Data Presentation

The following table summarizes the typical validation parameters for a bioanalytical method for glyburide using a deuterated internal standard, based on published data.[3]

ParameterResult
Linearity Range 1.02 - 410 ng/mL
Lower Limit of Quantitation (LLOQ) 1.02 ng/mL
Intra-day Precision (%RSD) < 14%
Inter-day Precision (%RSD) < 14%
Intra-day Accuracy (% Bias) 86% to 114%
Inter-day Accuracy (% Bias) 86% to 114%
Extraction Recovery 87% to 99%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of glyburide using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (400 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_precip Add Acetonitrile with 0.1% Formic Acid (1.2 mL) vortex1->add_precip vortex2 Vortex (3 min) add_precip->vortex2 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (120 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification calibration_curve Calibration Curve quantification->calibration_curve results Concentration of Glyburide quantification->results

Caption: Workflow for the quantitative analysis of glyburide using this compound internal standard.

References

Application of Glyburide-D3 in Pharmacokinetic Studies of Glyburide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Glyburide, also known as glibenclamide, is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic outcomes and ensuring patient safety. Pharmacokinetic studies of Glyburide involve the determination of its absorption, distribution, metabolism, and excretion (ADME). Stable isotope-labeled compounds, such as Glyburide-D3, are invaluable tools in these studies, primarily serving as internal standards for quantitative bioanalysis. This application note details the use of this compound in the pharmacokinetic analysis of Glyburide, providing comprehensive experimental protocols and data.

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation and instrument response. Since this compound has nearly identical physicochemical properties to Glyburide, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This ensures high accuracy and precision in the quantification of Glyburide in complex biological matrices such as plasma and urine.

Pharmacokinetic Parameters of Glyburide

The pharmacokinetic profile of Glyburide can be described by a two-compartment open model.[4] The following table summarizes key pharmacokinetic parameters of Glyburide reported in human studies.

ParameterValueReference
Time to Peak Concentration (Tmax) ~4 hours[1]
Terminal Half-Life (t½) ~10 hours[1][5]
Volume of Distribution (Vd) 40.903 L[6]
Plasma Protein Binding 99%[4]
Metabolism Extensively hepatic via CYP2C9 and CYP3A4[6][7]
Elimination Approximately 50% renal and 50% biliary[5]

Experimental Protocols

Bioanalytical Method for Glyburide Quantification in Human Plasma using LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glyburide in human plasma, utilizing this compound as an internal standard.

a. Materials and Reagents:

  • Glyburide analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

c. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 2 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

d. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Glyburide: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion

e. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank plasma with known concentrations of Glyburide.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Glyburide to this compound against the nominal concentration of Glyburide.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification using Peak Area Ratios detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the bioanalysis of Glyburide using this compound.

Metabolic Pathway of Glyburide

metabolic_pathway cluster_metabolites Metabolites cluster_enzymes Metabolizing Enzymes Glyburide Glyburide M1 4-trans-hydroxycyclohexyl glyburide (M1) Glyburide->M1 Hydroxylation M2a 4-cis-hydroxycyclohexyl glyburide (M2a) Glyburide->M2a Hydroxylation M2b 3-cis-hydroxycyclohexyl glyburide (M2b) Glyburide->M2b Hydroxylation CYP2C9 CYP2C9 CYP2C9->Glyburide CYP3A4 CYP3A4 CYP3A4->Glyburide

Caption: Major metabolic pathways of Glyburide.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Glyburide in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows for reliable determination of Glyburide concentrations in biological matrices, which is fundamental for characterizing its pharmacokinetic profile. The protocols and data presented herein provide a framework for researchers and drug development professionals working with Glyburide.

References

Application Notes and Protocols for the Precise Quantification of Glyburide in Serum using Glyburide-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the precise quantification of Glyburide in human serum using a stable isotope-labeled internal standard, Glyburide-D3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Accurate and precise measurement of its concentration in serum is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of Glyburide in serum is depicted below.

Glyburide Quantification Workflow cluster_SamplePreparation Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Serum_Sample Serum Sample Collection Add_IS Addition of this compound Internal Standard Serum_Sample->Add_IS Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Area Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for Glyburide quantification in serum.

Experimental Protocols

Materials and Reagents
  • Glyburide analytical standard

  • This compound internal standard (IS)[2][3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human serum (drug-free for calibration standards and quality controls)

Stock and Working Solutions Preparation
  • Stock Solutions: Prepare individual stock solutions of Glyburide and this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Glyburide stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in the same solvent as the working standards.

Sample Preparation (Protein Precipitation)
  • To 0.5 mL of serum sample, calibrator, or QC sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile (typically in a 2:1 or 3:1 ratio to the serum volume).[5]

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[7]

  • Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[7][8]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate buffer (pH 5.0)[6][9]
Mobile Phase B Acetonitrile or Methanol[6][9]
Gradient Isocratic or gradient elution can be used. An example of an isocratic method is 70% methanol.[6] A gradient can also be optimized.
Flow Rate 0.4 - 1.0 mL/min[9][10]
Column Temperature 30 - 40°C[9][10]
Injection Volume 10 - 50 µL[6][10]
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Glyburide: Precursor ion (Q1) m/z 494.1 -> Product ion (Q3) m/z 369.2 (example)
This compound: Precursor ion (Q1) m/z 497.0 -> Product ion (Q3) (specific to fragment)[3]
Ion Spray Voltage ~4500 V[6]
Curtain Gas ~20 L/h[6]

Note: MRM transitions should be optimized for the specific instrument being used.

Method Validation Parameters

The developed method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Quantitative Data Summary
ParameterTypical Performance
Linearity Range 1.02 - 410 ng/mL[6]
Correlation Coefficient (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 0.25 - 1.02 ng/mL[6][8]
Intra-day Precision (%RSD) < 15%[6][11]
Inter-day Precision (%RSD) < 15%[6][11]
Accuracy (% Recovery) 85 - 115%[6][11]
Extraction Recovery 87 - 99%[6]

Signaling Pathway and Logical Relationships

The logical relationship in this analytical method is the direct proportionality between the concentration of Glyburide in the sample and the ratio of the peak area of Glyburide to the peak area of the internal standard, this compound.

Analytical Principle Concentration Glyburide Concentration in Serum Proportionality Directly Proportional Concentration->Proportionality Peak_Area_Ratio Peak Area Ratio (Glyburide / this compound) Proportionality->Peak_Area_Ratio

Caption: Principle of quantification using an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the precise quantification of Glyburide in serum. Adherence to the detailed protocols and validation procedures will ensure high-quality data suitable for clinical and research applications.

References

Application Note: Preparation of Glyburide-D3 Standard Solutions for Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in bioanalytical, pharmaceutical, and clinical laboratories.

Purpose: This document provides a detailed protocol for the preparation of Glyburide-D3 standard solutions. These solutions are critical for creating calibration curves used in the quantitative analysis of Glyburide in biological matrices, typically by liquid chromatography-mass spectrometry (LC-MS).

Introduction: In quantitative bioanalysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards (IS) in LC-MS assays.[1][2] They exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization suppression.[1][2]

While this compound is most commonly added at a single, fixed concentration to all samples (calibrators, quality controls, and unknowns) to normalize for analytical variability, this protocol details the preparation of a full set of this compound standard solutions. This allows for the creation of a calibration curve for this compound itself, a procedure that may be required for specific analytical validations or metabolic studies.

Materials and Equipment

  • Chemicals & Reagents:

    • This compound reference standard (powder, high purity)

    • Dimethyl sulfoxide (DMSO), HPLC or MS-grade

    • Methanol, HPLC or MS-grade

    • Acetonitrile, HPLC or MS-grade

    • Deionized water (≥18 MΩ·cm)

    • Blank biological matrix (e.g., human plasma, K2-EDTA)

  • Equipment & Glassware:

    • Calibrated analytical balance (readable to at least 0.01 mg)

    • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

    • Calibrated micropipettes (e.g., P10, P100, P1000) and sterile tips

    • Vortex mixer

    • Sonicator

    • Polypropylene storage vials

Experimental Protocol: Solution Preparation

This protocol follows a standard serial dilution procedure to minimize error and ensure accuracy.[3][4] All preparations should be performed in a clean, controlled laboratory environment using calibrated equipment.[5]

2.1 Step 1: Preparation of Primary Stock Solution (1 mg/mL)

The initial stock solution is prepared at a high concentration in a solvent in which this compound is readily soluble, such as DMSO or methanol.[6]

  • Weighing: Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolving: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Solubilization: Add approximately 0.7 mL of DMSO to the flask. Gently swirl or sonicate the flask until the powder is completely dissolved.

  • Dilution to Volume: Once dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a clearly labeled polypropylene vial. Label with "this compound Primary Stock," concentration (adjusted based on the exact weight), preparation date, and solvent. Store at -20°C or -80°C.

2.2 Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)

This intermediate dilution step makes the preparation of lower-concentration working standards more accurate.

  • Allow the Primary Stock Solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

  • Add methanol (or a 50:50 methanol:water mixture) to the 10 mL calibration mark.[7]

  • Cap the flask and invert 15-20 times to mix thoroughly.

  • Label appropriately and store at -20°C or -80°C.

2.3 Step 3: Preparation of Working Standard Solutions

These solutions are prepared by serially diluting the Intermediate Stock Solution. They will be used to spike the blank biological matrix to create the final calibration curve standards.

  • Allow the Intermediate Stock Solution (10 µg/mL) to thaw and come to room temperature. Vortex briefly.

  • Prepare a series of working standards in a suitable solvent (e.g., methanol) as detailed in the table below. For each standard, pipette the required volume of the source solution into a volumetric flask and dilute to the final volume with the diluent.

2.4 Step 4: Preparation of Final Calibration Curve Standards (in Matrix)

The final calibration standards are prepared by spiking a small volume of the working standards into a larger volume of the blank biological matrix. This minimizes the amount of organic solvent in the final sample. Bioanalytical methods for Glyburide often utilize a calibration curve ranging from approximately 0.5 ng/mL to 500 ng/mL.[7][8]

  • Aliquot 980 µL of blank human plasma into a series of labeled polypropylene tubes.

  • Spike 20 µL of each Working Standard Solution into the corresponding plasma aliquot.

  • Vortex each tube for 30 seconds to ensure complete mixing.

  • These final calibration standards are now ready for sample extraction and analysis.

Data Presentation: Dilution Scheme Summary

The following tables summarize the volumes and concentrations for the preparation of a typical 8-point calibration curve.

Table 1: Preparation of Working Standard Solutions

Working Standard ID Source Solution Volume of Source (µL) Diluent (Methanol) Volume (µL) Final Volume (mL) Final Concentration (ng/mL)
WS-8 Intermediate Stock (10 µg/mL) 500 500 1.0 5000
WS-7 Intermediate Stock (10 µg/mL) 250 750 1.0 2500
WS-6 Intermediate Stock (10 µg/mL) 100 900 1.0 1000
WS-5 WS-6 (1000 ng/mL) 500 500 1.0 500
WS-4 WS-6 (1000 ng/mL) 250 750 1.0 250
WS-3 WS-6 (1000 ng/mL) 100 900 1.0 100
WS-2 WS-3 (100 ng/mL) 500 500 1.0 50

| WS-1 | WS-3 (100 ng/mL) | 100 | 900 | 1.0 | 10 |

Table 2: Preparation of Final Calibration Curve Standards in Plasma

Final Standard ID Working Standard Used Volume of Working Std. (µL) Volume of Blank Plasma (µL) Final Volume (µL) Final Concentration (ng/mL)
CAL-8 WS-8 20 980 1000 100.0
CAL-7 WS-7 20 980 1000 50.0
CAL-6 WS-6 20 980 1000 20.0
CAL-5 WS-5 20 980 1000 10.0
CAL-4 WS-4 20 980 1000 5.0
CAL-3 WS-3 20 980 1000 2.0
CAL-2 WS-2 20 980 1000 1.0

| CAL-1 | WS-1 | 20 | 980 | 1000 | 0.2 |

Workflow Visualization

The following diagram illustrates the overall workflow for the preparation of this compound calibration standards, from the initial weighing of the reference standard to the final matrix-matched calibrators.

G cluster_0 Step 1: Primary Stock cluster_1 Step 2: Intermediate Stock cluster_2 Step 3: Working Standards cluster_3 Step 4: Final Calibrators weigh Weigh 1 mg This compound Powder stock1 Primary Stock 1 mg/mL in DMSO weigh->stock1 Dissolve in 1 mL Vol. Flask stock2 Intermediate Stock 10 µg/mL in MeOH stock1->stock2 100 µL into 10 mL ws Working Standards (10 - 5000 ng/mL) stock2->ws Serial Dilutions final_cal Final Calibrators (0.2 - 100 ng/mL) in Plasma ws->final_cal Spike 20 µL into 980 µL Plasma

Caption: Workflow for the preparation of this compound calibration standards.

References

Application Notes and Protocols for the Use of Glyburide-D3 in Bioequivalence Studies of Glyburide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells. To ensure the therapeutic equivalence of generic glyburide formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

A critical component of these studies is the bioanalytical method used to quantify glyburide in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (IS), such as Glyburide-D3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting, deuterated internal standard mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thereby ensuring the accuracy and precision of the results.

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of glyburide formulations, with a focus on the bioanalytical method using this compound as an internal standard.

Bioequivalence Study Protocol

A typical bioequivalence study for a 5 mg glyburide tablet would follow a design recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Study Design
  • Design: Single-dose, two-treatment, two-period, crossover in vivo study.[1]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Treatment Arms:

    • Test Product: Generic Glyburide 5 mg tablet.

    • Reference Product: Reference Listed Drug (RLD) Glyburide 5 mg tablet.

  • Administration: The drug should be administered with 240 mL of a 20% glucose solution in water, followed by 60 mL of the glucose solution every 15 minutes for up to 4 hours post-dose to mitigate the risk of hypoglycemia. Blood glucose levels must be monitored throughout the study.[1]

  • Washout Period: A washout period of at least one week is recommended between the two treatment periods.[2][3]

  • Blood Sampling: Serial blood samples are collected in heparinized tubes before dosing (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, and 24 hours).[4] Plasma is separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-inf (area under the curve extrapolated to infinity). These parameters are calculated from the plasma concentration-time profiles for each subject.

Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.[2][4][5]

Representative Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters for glyburide from a bioequivalence study.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% CI for Geometric Mean Ratio
Cmax (ng/mL) 285.5 ± 26.5294.8 ± 27.192.5% - 108.3%
AUC0-t (ng·h/mL) 1510.8 ± 135.71558.0 ± 140.294.2% - 105.6%
Tmax (h) 2.9 ± 0.22.9 ± 0.2N/A

Data are hypothetical and for illustrative purposes, based on values reported in literature.[2][3]

Bioanalytical Method Using this compound

The quantification of glyburide in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve glyburide and this compound in methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the glyburide stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

  • Calibration Standards (CS): Spike blank human plasma with the glyburide working solutions to prepare a calibration curve with at least six to eight non-zero concentration levels. A typical range for glyburide is 0.25 to 50 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate stock solution weighing.

Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for blanks, CS, QCs, and study samples.

  • Pipette 200 µL of the respective plasma sample into the labeled tubes.

  • Add 50 µL of the this compound internal standard working solution (50 ng/mL) to all tubes except the blank matrix. To the blank, add 50 µL of the 50:50 methanol:water diluent.

  • Vortex each tube for 30 seconds.

  • Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table provides typical LC-MS/MS parameters for the analysis of glyburide and this compound.

ParameterSetting
LC System UPLC/HPLC System (e.g., Agilent, Waters)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[6]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B Methanol
Gradient Isocratic: 70% Mobile Phase B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
GlyburideQ1: 494.2 -> Q3: 369.2 (Quantifier)
Q1: 494.2 -> Q3: 169.1 (Qualifier)
This compoundQ1: 497.2 -> Q3: 372.2 (Quantifier)
Dwell Time 200 ms
Source Temperature 350°C
Bioanalytical Method Validation

The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The validation parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of glyburide and IS in blank plasma.
Linearity The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of determined values to the nominal concentration and the variability of replicate measurements.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Glyburide Mechanism of Action

Glyburide_Pathway cluster_pancreas Pancreatic β-Cell glyburide Glyburide sur1 SUR1 Subunit (Sulfonylurea Receptor) glyburide->sur1 Binds to katp ATP-sensitive K+ Channel (Kir6.2) sur1->katp Closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin-containing Vesicles ca_influx->insulin_vesicles Triggers exocytosis Exocytosis insulin_vesicles->exocytosis insulin_release Insulin Release exocytosis->insulin_release BE_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_stats Statistical Analysis subject_screening Subject Screening & Enrollment dosing_period1 Period 1: Dosing (Test or Ref) subject_screening->dosing_period1 sampling1 Serial Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout sample_prep Plasma Sample Preparation (with this compound IS) sampling1->sample_prep dosing_period2 Period 2: Crossover Dosing washout->dosing_period2 sampling2 Serial Blood Sampling dosing_period2->sampling2 sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Glyburide Concentration lcms_analysis->quantification pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_calc stat_test Statistical Comparison (90% Confidence Intervals) pk_calc->stat_test be_conclusion Bioequivalence Conclusion stat_test->be_conclusion Bioanalytical_Flow plasma_sample Plasma Sample (200 µL) add_is Spike with This compound IS plasma_sample->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_inject LC-MS/MS Injection reconstitute->lcms_inject data_processing Data Processing (Peak Area Ratio) lcms_inject->data_processing concentration_calc Concentration Calculation data_processing->concentration_calc

References

Application Note: Quantification of Glyburide in Human Urine using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glyburide in human urine. The method utilizes a stable isotope-labeled internal standard, Glyburide-D3, to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing excellent recovery and minimizing matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated according to regulatory guidelines and is suitable for use in clinical research and pharmacokinetic studies.

Introduction

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Monitoring its concentration in urine is crucial for pharmacokinetic studies, dose optimization, and in assessing patient compliance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1][2][3] This document provides a detailed protocol for the reliable quantification of Glyburide in human urine.

Experimental

Materials and Reagents
  • Glyburide analytical standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and ethyl acetate

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Blank human urine

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glyburide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Glyburide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Analytical Method

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 400 µL of urine.

  • Spike with 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 1.0 mL of ethyl acetate.

  • Vortex for 3 minutes to extract the analytes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
2.095
3.095
3.130
5.030
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glyburide494.1369.1
This compound497.0372.1

Method Validation

The analytical method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 ng/mL to 50 ng/mL for Glyburide in urine. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.[4]

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low (0.3 ng/mL)≤ 8.5≤ 9.2± 7.8± 8.5
Medium (5 ng/mL)≤ 6.1≤ 7.5± 5.4± 6.9
High (40 ng/mL)≤ 4.8≤ 5.9± 4.2± 5.1
Recovery

The extraction recovery of Glyburide was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The mean recovery was found to be in the range of 85-95%.[4]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (400 µL) add_is Add this compound IS urine_sample->add_is add_ea Add Ethyl Acetate (1 mL) add_is->add_ea vortex_mix Vortex (3 min) add_ea->vortex_mix centrifuge Centrifuge (12,000 x g, 10 min) vortex_mix->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for Glyburide quantification in urine.

logical_relationship cluster_method Analytical Method cluster_output Data Output & Interpretation analyte Glyburide (Analyte) lcms LC-MS/MS System analyte->lcms is This compound (Internal Standard) is->lcms peak_area_analyte Peak Area of Glyburide lcms->peak_area_analyte peak_area_is Peak Area of this compound lcms->peak_area_is ratio Peak Area Ratio (Analyte/IS) peak_area_analyte->ratio peak_area_is->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Concentration of Glyburide in Urine calibration_curve->concentration

Caption: Logical relationship for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Glyburide in human urine. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient sample preparation procedure, coupled with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in clinical and research settings.

References

Application Note: Quantitative Analysis of Glyburide in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Glyburide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive method for the quantitative analysis of Glyburide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glyburide-d11 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

1. Materials and Reagents

  • Glyburide reference standard

  • Glyburide-d11 internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank)

  • 96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions

  • Glyburide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glyburide reference standard in methanol.

  • Glyburide-d11 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glyburide-d11 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Glyburide stock solution in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

  • IS Working Solution (e.g., 2.00 µg/mL): Dilute the Glyburide-d11 stock solution with methanol.[1]

3. Sample Preparation (Protein Precipitation)

  • To 400 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (Glyburide-d11).[1]

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.[1]

  • Vortex again for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4 °C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) mixture of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[1]

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An HPLC system capable of delivering accurate gradients.

  • Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[1]

  • Elution: Isocratic elution with 70% methanol at a flow rate of 0.8 mL/min.[1]

  • Injection Volume: 10-50 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

5. Data Analysis

  • Quantification is based on the peak area ratio of Glyburide to the internal standard (Glyburide-d11).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the calibration curve.

  • The concentrations of Glyburide in the QC and unknown samples are determined from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Parameters for Glyburide and Glyburide-d11

ParameterGlyburideGlyburide-d11 (IS)
Precursor Ion (m/z)494.1505.1
Product Ion (m/z)369.1380.1
Dwell Time (ms)200200
Fragmentor Voltage (V)140140
Collision Energy (eV)2525

Note: These parameters may require optimization for different mass spectrometers.

Table 2: Method Validation Summary

ParameterResult
Linearity Range1.02–410 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)1.02 ng/mL in plasma[1]
Accuracy (at QC levels)85-115%
Precision (RSD% at QC levels)< 15%
Extraction Recovery87-99% from plasma[1]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (400 µL) add_is Add Glyburide-d11 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Area Ratio (Glyburide/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for the quantitative analysis of Glyburide.

Signaling Pathway (Not Applicable)

Glyburide's primary mechanism of action involves the inhibition of ATP-sensitive potassium channels (K-ATP) in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion. A signaling pathway diagram is not directly relevant to the analytical workflow for its quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Glyburide in human plasma. The use of a deuterated internal standard, Glyburide-d11, is essential for achieving high accuracy and precision by correcting for potential variability during sample preparation and analysis. This method is well-suited for supporting pharmacokinetic and other clinical studies involving Glyburide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glyburide-D3 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glyburide-D3 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bioanalytical assays?

A1: this compound is the deuterium-labeled form of Glyburide (also known as Glibenclamide).[1] It is intended for use as an internal standard (IS) for the quantification of Glyburide in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] An ideal internal standard is chemically similar to the analyte and exhibits similar behavior during sample preparation and analysis, which helps to correct for variability in extraction recovery and matrix effects.

Q2: What are the typical storage conditions for this compound?

A2: this compound is typically stored as a solid at -20°C, where it can be stable for at least four years.[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q3: How do I choose the optimal concentration for the this compound internal standard?

A3: The concentration of the internal standard should be high enough to provide a reproducible and detectable peak, but not so high that it causes detector saturation or significant isotopic interference with the analyte.[3] A common practice is to use a concentration that yields a response similar to the analyte concentration at the midpoint of the calibration curve. For example, in one study, a working internal standard solution of glipizide-d11 was prepared at 1 mg/mL.[4] It is recommended to test different concentrations during method development to find the optimal level that provides consistent performance across the entire calibration range.[5]

Q4: What are "matrix effects" and how can they affect my assay?

A4: Matrix effects are the alteration of analyte ionization, leading to suppression or enhancement of the signal, caused by co-eluting components from the biological matrix (e.g., plasma, urine).[6][7] These effects can significantly impact the accuracy, precision, and sensitivity of an LC-MS/MS assay.[6] It is a regulatory requirement to evaluate matrix effects during method validation to ensure the reliability of the results.[7][8]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for Glyburide and this compound

  • Potential Cause: Suboptimal mobile phase pH.

  • Troubleshooting Steps:

    • The pH of the mobile phase significantly affects the chromatography of Glyburide, which has a pKa of 5.3.[9]

    • If the pH is too high (e.g., above 8), Glyburide may not be retained on a reverse-phase column.[9]

    • If the pH is too low (e.g., below 4), elution times can become excessively long.[9]

    • Experiment with mobile phase additives like ammonium formate or acetic acid to achieve a pH that provides sharp, symmetrical peaks. A pH of around 6 has been shown to be effective.[9]

Issue 2: High Signal Variability or Poor Reproducibility

  • Potential Cause: Inconsistent extraction recovery or significant matrix effects.

  • Troubleshooting Steps:

    • Evaluate Extraction Recovery: Determine the efficiency of your sample preparation method. This is done by comparing the peak area of an analyte added to a blank matrix before extraction to the peak area of the analyte added to the matrix extract after the extraction process.[9] Low or variable recovery can lead to poor precision.

    • Assess Matrix Effects: To investigate matrix effects, compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution (mobile phase). A difference of more than ±15% suggests the presence of significant matrix effects.[6][9]

    • Improve Sample Cleanup: If matrix effects are detected, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation (PPT) to remove interfering endogenous components.

    • Chromatographic Optimization: Adjust the LC gradient to better separate the analyte and IS from co-eluting matrix components.

Issue 3: Low Sensitivity / High Lower Limit of Quantitation (LLOQ)

  • Potential Cause: Suboptimal mass spectrometry parameters, poor extraction efficiency, or ion suppression.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Systematically tune the mass spectrometer's source-dependent and compound-dependent parameters. This includes ion spray voltage, gas flows (nebulizer, curtain, collision gas), and source temperature to maximize the signal for both Glyburide and this compound.[3][4]

    • Check for Isotopic Interference: In some cases, the isotopic peak of the analyte can interfere with the internal standard, especially if the mass difference is small.[3] While this compound is generally a good choice, if interference is suspected, an alternative IS with a larger mass difference (e.g., Glyburide-d11) might be necessary.[3][10]

    • Enhance Extraction: As mentioned above, improving extraction recovery through different techniques (e.g., liquid-liquid extraction) can concentrate the sample and improve sensitivity.

Issue 4: Carry-over in Blank Samples

  • Potential Cause: Adsorption of the analyte to components of the LC-MS system.

  • Troubleshooting Steps:

    • Injector Wash: Implement a robust injector wash routine using a strong organic solvent to clean the needle and injection port between samples.

    • Assess Carry-over: During validation, carry-over should be checked by injecting a blank sample immediately after a high-concentration sample (e.g., the upper limit of quantification).[11]

    • Acceptance Criteria: The carry-over peak in the blank sample should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.[8][11] If carry-over persists, modifications to the chromatographic method or sample path may be required.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Glyburide Analysis

Parameter Setting Reference
Ionization Mode Positive Electrospray (ESI) [4]
Ion Spray Voltage 4500 - 5500 V [3][4][12]
Source Temperature 350 - 700 °C [4][9][12]
Nebulizer Gas 25 - 45 psi [9][12]
Curtain Gas 25 - 40 psi [4][12]

| Collision Gas | Medium |[4] |

Table 2: Bioanalytical Method Validation Acceptance Criteria

Parameter Concentration Acceptance Limit (%CV or % Deviation) Reference
Precision LLOQ ≤ 20% [11][13]
Low, Medium, High QC ≤ 15% [11][13]
Accuracy LLOQ Within ± 20% of nominal value [11][13]
Low, Medium, High QC Within ± 15% of nominal value [11][13]
Matrix Effect Low, High QC Accuracy within ±15%, Precision ≤15% [8]

| Carry-over | Blank after ULOQ | Analyte: ≤ 20% of LLOQ, IS: ≤ 5% of IS response |[8][11] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a general example for extracting Glyburide and this compound from plasma.

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the this compound internal standard at the optimized concentration.

  • Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly, then inject the sample into the LC-MS/MS system.

Protocol 2: Bioanalytical Method Validation - Accuracy and Precision Run

This protocol outlines the steps to assess the accuracy and precision of the analytical method.

  • Prepare calibration standards by spiking blank matrix with known concentrations of Glyburide. A typical curve consists of a blank, a zero sample (with IS only), and at least six non-zero concentration levels.[13]

  • Prepare Quality Control (QC) samples in the same matrix at a minimum of four concentration levels: LLOQ, low (≤3x LLOQ), medium (mid-range), and high (≥75% of ULOQ).[11]

  • Process a validation batch consisting of the calibration curve and at least five replicates of each QC level.[11][13]

  • Analyze the samples using the developed LC-MS/MS method.

  • Quantify the QC samples against the calibration curve.

  • Calculate the precision (%CV) and accuracy (% deviation from the nominal value) for each QC level.

  • Repeat this process for at least three separate runs on different days to determine both within-run and between-run accuracy and precision.[11]

Visualizations

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Method Development (LC & MS Optimization) Prep Sample Preparation (Extraction) Dev->Prep IS Internal Standard Selection & Optimization Prep->IS Val Full Validation (Accuracy, Precision, Stability, etc.) IS->Val Analysis Study Sample Analysis Val->Analysis Report Data Reporting Analysis->Report

Caption: General workflow for bioanalytical method development and validation.

Troubleshooting_Tree start Poor Assay Performance var High Variability (Poor Precision)? start->var sens Low Sensitivity (High LLOQ)? var->sens No sol_var Check Extraction Recovery Assess Matrix Effects Optimize Sample Cleanup var->sol_var Yes shape Poor Peak Shape? sens->shape No sol_sens Optimize MS Parameters Improve Extraction Check for Ion Suppression sens->sol_sens Yes sol_shape Optimize Mobile Phase pH Check Column Integrity shape->sol_shape Yes

Caption: Decision tree for troubleshooting common bioanalytical assay issues.

References

Technical Support Center: Addressing Matrix Effects with Glyburide-D3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Glyburide-D3 as an internal standard for the quantification of glyburide in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern in bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma).[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte.[2][3] It is a significant concern in bioanalysis as it can compromise the reliability of pharmacokinetic and toxicokinetic data.

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in addressing matrix effects?

A2: this compound is an ideal internal standard because it has nearly identical physicochemical properties to the analyte (glyburide) and thus co-elutes with it.[1] This co-elution means that both the analyte and the internal standard experience the same degree of matrix effects.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise results.[1]

Q3: What are the common causes of significant matrix effects in plasma samples when analyzing glyburide?

A3: The primary causes of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with glyburide and its internal standard.[2] Inadequate sample preparation is a major contributor to the presence of these interfering substances in the final extract.[1][4]

Q4: When should I suspect that my assay is suffering from significant matrix effects despite using this compound?

A4: You should suspect significant matrix effects if you observe:

  • Poor reproducibility of quality control (QC) samples, especially at the lower limit of quantification (LLOQ).[5]

  • A high coefficient of variation (%CV) in the calculated matrix factor across different lots of plasma.[5]

  • Inconsistent analyte/internal standard peak area ratios in samples with similar concentrations.

  • A matrix factor value significantly different from 1.0.[2]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability in analyte response across different plasma lots. Differential matrix effects between individual or pooled plasma sources.Evaluate the matrix effect in at least six different lots of blank plasma to assess inter-subject variability.[2][5] If variability is high, consider a more rigorous sample cleanup method.
Ion suppression observed for both glyburide and this compound. Co-elution of phospholipids or other endogenous components from the plasma matrix.Optimize the chromatographic method to achieve better separation of the analytes from the interfering matrix components.[4] Alternatively, enhance the sample preparation procedure by incorporating a phospholipid removal step or switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][6]
Inconsistent internal standard (this compound) response. Inefficient or variable extraction recovery of the internal standard.Re-evaluate the sample extraction procedure. Ensure consistent and thorough mixing, centrifugation, and evaporation steps. Verify the accuracy of the internal standard spiking solution concentration.
Matrix factor is consistently low (<0.85) or high (>1.15). Significant ion suppression or enhancement is occurring.While this compound should compensate for this, a consistent and large matrix effect can still impact assay sensitivity.[1] Improve the sample cleanup method to reduce the concentration of interfering components reaching the mass spectrometer.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spike method to determine the matrix factor (MF).[7][8]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (glyburide) and internal standard (this compound) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix residue before reconstitution.[5][8]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before proceeding with the entire extraction procedure. This set is used for recovery assessment.[7]

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor using the formula:

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[2]

Protocol 2: Evaluation of Extraction Recovery
  • Use the data from Set C and Set B from the Matrix Effect assessment protocol.

  • Calculate the Extraction Recovery using the following formula:

    • Recovery (%) = [(Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B)] * 100

A consistent and reasonably high recovery is desirable for a robust method.

Quantitative Data Summary

The following tables summarize typical acceptance criteria and example data for matrix effect and recovery assessments.

Table 1: Acceptance Criteria for Matrix Effect and Recovery

ParameterAcceptance CriteriaRationale
Matrix Factor (MF) Ideally between 0.85 and 1.15Indicates minimal ion suppression or enhancement.
IS-Normalized Matrix Factor Close to 1.0 (e.g., 0.95-1.05)Demonstrates that the SIL-IS effectively compensates for the matrix effect.[2]
Coefficient of Variation (%CV) of MF ≤ 15% across different plasma lotsEnsures the method is rugged and not susceptible to inter-individual matrix variability.[5]
Extraction Recovery Consistent and reproducibleWhile high recovery is ideal, consistency is more critical for accurate quantification.

Table 2: Example Data for Glyburide Analysis in Human Plasma

ParameterLow QC (5 ng/mL)High QC (500 ng/mL)
Mean Analyte Peak Area (Set A - Neat) 55,0005,600,000
Mean Analyte Peak Area (Set B - Post-Extraction Spike) 48,0004,950,000
Mean Analyte Peak Area (Set C - Pre-Extraction Spike) 41,0004,200,000
Matrix Factor (MF) 0.870.88
Extraction Recovery (%) 85.4%84.8%

Visualizations

Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation Sets cluster_process Analysis & Calculation cluster_output Results A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Plasma Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Plasma + Analyte + IS) C->LCMS Calc_MF Calculate Matrix Factor (B vs A) LCMS->Calc_MF Calc_Rec Calculate Recovery (C vs B) LCMS->Calc_Rec MF_Result Matrix Factor Calc_MF->MF_Result Rec_Result Recovery (%) Calc_Rec->Rec_Result

Caption: Workflow for the quantitative assessment of matrix effect and recovery.

Troubleshooting_Logic Start Inconsistent Results or Poor Reproducibility Check_MF Assess Matrix Factor (MF) and IS-Normalized MF Start->Check_MF Check_Recovery Evaluate Extraction Recovery Consistency Check_MF->Check_Recovery IS-Normalized MF ≈ 1 but MF is poor Improve_Cleanup Improve Sample Cleanup (e.g., LLE, SPE, PLR) Check_MF->Improve_Cleanup IS-Normalized MF ≠ 1 or High %CV across lots Optimize_Extraction Optimize Extraction Procedure Check_Recovery->Optimize_Extraction Inconsistent Recovery End Robust Assay Check_Recovery->End Consistent Recovery Optimize_LC Optimize Chromatography (Separate from interferences) Improve_Cleanup->Optimize_LC Improve_Cleanup->End Optimize_LC->End Optimize_Extraction->End

Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.

References

Technical Support Center: Long-Term Stability of Glyburide-D3 in Frozen Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of Glyburide-D3 in frozen biological samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of this compound in frozen biological samples like plasma or serum?

A1: While specific long-term stability data for this compound is not extensively published, studies on the non-deuterated form (Glyburide) and other deuterated compounds provide valuable insights. For instance, Glyburide and its metabolites have been shown to be stable in human plasma at -70°C for at least 30 days.[1] After 32 weeks of storage at -70°C, 78% of the samples showed a deviation of less than 20% from the initial concentration.[1] Generally, storage at ultra-low temperatures (-70°C or -80°C) is recommended to minimize degradation.[2] The stability of a deuterated compound like this compound is expected to be comparable to its non-deuterated counterpart under identical storage conditions. However, it is crucial to perform a formal stability assessment for your specific matrix and storage conditions.

Q2: What are the optimal storage temperatures for biological samples containing this compound?

A2: For long-term storage, temperatures of -70°C or lower are preferable and have been shown to be reliable for maintaining the stability of various analytes in plasma.[2] Storage at -20°C may be suitable for shorter durations, but the risk of degradation increases over extended periods.[2] One study demonstrated the stability of hydromorphone in human plasma for three years when stored at -20°C, suggesting that stable molecules can be preserved at this temperature.[3] However, to ensure the integrity of your samples, validating stability at your intended storage temperature is essential.

Q3: Can freeze-thaw cycles affect the stability of this compound?

A3: Repeated freeze-thaw cycles can impact the stability of analytes in biological samples. While some compounds remain stable, others may degrade. It is a standard practice in bioanalytical method validation to assess the stability of an analyte after a specified number of freeze-thaw cycles (typically three to five). If you anticipate that your samples will undergo multiple freeze-thaw cycles, it is critical to perform this stability test as part of your validation.

Q4: Are there any specific handling procedures to be aware of when working with samples containing this compound?

A4: Proper sample handling is crucial to prevent degradation. Key considerations include:

  • Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection.

  • Minimize Time at Room Temperature: Keep samples on ice or refrigerated during processing.

  • Avoid Light Exposure: Protect samples from direct light, as some compounds are light-sensitive.[4]

  • Use of Anticoagulants/Preservatives: The choice of anticoagulant (e.g., EDTA, heparin) can influence analyte stability. Ensure the chosen anticoagulant is compatible with your analytical method and does not interfere with the stability of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound after long-term storage. Analyte degradation due to improper storage temperature.Verify that storage units have maintained the target temperature throughout the storage period. For future studies, consider storing aliquots at a lower temperature (e.g., -80°C instead of -20°C).
Analyte degradation due to multiple freeze-thaw cycles.Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Issues with the analytical method.Re-validate the analytical method with freshly prepared quality control (QC) samples to ensure method performance.
High variability in this compound concentrations between replicate analyses of the same stored sample. Non-homogeneous sample thawing.Ensure samples are completely thawed and thoroughly but gently mixed before extraction.
Inconsistent sample extraction.Review and standardize the sample extraction procedure. Ensure consistent timing, temperatures, and reagent volumes.
Interference peaks observed in the chromatogram. Contamination during sample handling or storage.Use clean labware and high-purity solvents. Investigate potential sources of contamination in the storage and processing environment.
Formation of degradation products.Investigate the identity of the interfering peaks using mass spectrometry. This may provide insights into the degradation pathway.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in Human Plasma

This protocol outlines a typical experiment to assess the long-term stability of this compound in frozen human plasma.

1. Materials and Reagents:

  • Blank human plasma (with the same anticoagulant as study samples)

  • This compound analytical standard

  • Internal standard (e.g., Glyburide-d11)

  • Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[1][5]

2. Preparation of Stability Samples:

  • Spike a pool of blank human plasma with this compound at two concentration levels: a low concentration (LQC) and a high concentration (HQC).

  • Aliquot these spiked plasma samples into multiple small, tightly sealed tubes for each time point and storage condition to be tested.

3. Storage Conditions and Time Points:

  • Storage Temperatures: Store aliquots at the intended storage temperatures (e.g., -20°C and -80°C).

  • Time Points: Analyze samples at predetermined intervals. For long-term studies, testing is often recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] A minimum of three time points (e.g., 0, 6, and 12 months) is advisable.

4. Analysis:

  • At each time point, retrieve a set of LQC and HQC samples from each storage condition.

  • Thaw the samples under the same conditions as the study samples will be thawed.

  • Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).

  • The concentration of this compound in the stability samples is calculated using the fresh calibration curve.

5. Data Evaluation:

  • The stability of this compound is assessed by comparing the mean concentration of the stored stability samples to the mean concentration of the freshly prepared comparison samples.

  • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the mean concentration of the comparison samples.

Quantitative Data Summary

The following table summarizes stability data for Glyburide from a cited study, which can serve as an estimate for this compound.

AnalyteMatrixStorage TemperatureDurationStability (% Deviation from Initial)Reference
GlyburideHuman Plasma-70°C30 daysStable[1]
GlyburideHuman Plasma-70°C32 weeks78% of samples deviated by < 20%[1]

Visualizations

Experimental Workflow for Long-Term Stability Assessment

G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (T=0, T=x, T=y) cluster_evaluation Data Evaluation prep1 Pool Blank Plasma prep2 Spike with this compound (Low and High QC) prep1->prep2 prep3 Aliquot into Storage Vials prep2->prep3 storage1 Store at -20°C prep3->storage1 storage2 Store at -80°C prep3->storage2 analysis1 Retrieve Stored Samples storage1->analysis1 storage2->analysis1 analysis2 Thaw and Prepare Samples analysis1->analysis2 analysis3 Analyze via Validated Method (e.g., LC-MS/MS) analysis2->analysis3 analysis4 Compare to Freshly Prepared QCs analysis3->analysis4 eval1 Calculate % Deviation from Nominal Concentration analysis4->eval1 eval2 Assess if within Acceptance Criteria (e.g., ±15%) eval1->eval2

Caption: Workflow for a long-term stability study of this compound.

Logical Relationship of Factors Affecting Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center This compound Stability in Biological Matrix stable Analyte is Stable (Accurate Quantification) center->stable degraded Analyte Degrades (Inaccurate Quantification) center->degraded temp Storage Temperature temp->center ph Sample pH ph->center light Light Exposure light->center enzyme Enzymatic Degradation enzyme->center freezethaw Freeze-Thaw Cycles freezethaw->center

Caption: Key factors influencing the stability of this compound.

References

how to improve Glyburide-D3 ionization efficiency in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the ionization efficiency of Glyburide-D3 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

Issue: Weak or No this compound Signal

A weak or absent signal for this compound is a common issue. Follow this workflow to diagnose and resolve the problem.

weak_signal_troubleshooting start Start: Weak/No this compound Signal check_spray 1. Check ESI Spray Stability start->check_spray spray_issue Is spray absent or sputtering? check_spray->spray_issue solution_clog Solution: Check for clogs in the sample line and nebulizer. Adjust source settings for a consistent spray. spray_issue->solution_clog Yes optimize_mobile_phase 2. Optimize Mobile Phase spray_issue->optimize_mobile_phase No, spray is stable solution_clog->optimize_mobile_phase mobile_phase_issue Are you using an appropriate pH and solvent? optimize_mobile_phase->mobile_phase_issue solution_mobile_phase Solution: Adjust mobile phase pH to ~5.0-6.0. Use Methanol or Acetonitrile as organic phase. Add a modifier like ammonium formate or acetate. mobile_phase_issue->solution_mobile_phase No optimize_source 3. Optimize ESI Source Parameters mobile_phase_issue->optimize_source Yes solution_mobile_phase->optimize_source source_issue Are source parameters optimized for Glyburide? optimize_source->source_issue solution_source Solution: Use positive ionization mode. Optimize capillary voltage, drying gas temperature/flow, and nebulizer pressure. Refer to parameter tables below. source_issue->solution_source No check_adducts 4. Check for Adduct Formation source_issue->check_adducts Yes solution_source->check_adducts adduct_issue Is the signal split among multiple adducts (e.g., [M+H]+, [M+Na]+)? check_adducts->adduct_issue solution_adducts Solution: Monitor for sodium adducts (e.g., m/z 532.2 for hydroxylated metabolites). Minimize sodium sources (e.g., glassware). If adduct is stable, consider it for quantification. adduct_issue->solution_adducts Yes end Signal Improved adduct_issue->end No solution_adducts->end

Caption: Troubleshooting workflow for weak this compound signal.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound analysis?

A: Positive electrospray ionization (ESI) mode is consistently reported to provide higher sensitivity and a better response for Glyburide and its metabolites compared to negative ionization mode.[1][2] Studies have shown that positive mode can yield up to two times better sensitivity.[1]

Q2: How does mobile phase composition affect this compound ionization?

A: The mobile phase composition, particularly its pH and organic solvent, significantly impacts ionization efficiency.

  • pH: The pH of the mobile phase has a marked effect on the chromatography and ionization of Glyburide, which has a pKa of 5.3.[1] A pH in the range of 5.0 to 6.0 is often optimal.[1][2] A pH above 8 can result in the compound not being retained on a C18 column, while a pH below 4 can lead to excessively long elution times.[1]

  • Organic Solvent: Both methanol and acetonitrile are commonly used.[1][2][3] Methanol is often preferred for APCI and mixed-mode sources to ensure maximum analyte coverage.[4] For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferable as they support the formation and transfer of ions from the liquid to the gas phase.[5]

  • Additives: Using additives like ammonium formate or ammonium acetate can facilitate good separation and enhance signal.[1][2][3] These additives help control the pH and improve the conductivity of the droplets, which is beneficial for the ESI process.

Q3: What are the optimal ESI source parameters for this compound?

A: Optimizing source parameters is critical for maximizing signal intensity. While optimal values can be instrument-specific, the following tables provide reported values and good starting points for optimization.[6][7]

Table 1: Reported ESI Source Parameters for Glyburide & Related Compounds

ParameterValueSource
Ionization Mode Positive ESI[1][2][3][8]
Capillary Voltage 5000 V[1]
3500 V[3]
Drying Gas Temp. 350 °C[1]
380 °C[3]
Drying Gas Flow 10 L/min[1]
Nebulizer Pressure 25 psig (172.4 KPa)[1]
60 psig (for ESI mode)[4]
Fragmentor Voltage 50 V[1]
Collision Gas Pressure 1.5 mTorr[3]

Note: The fragmentor or cone voltage helps to reduce ion clustering and spectral noise.[5] The degree of in-source fragmentation is dependent on the source design and analyte structure.[9]

Q4: I see multiple peaks that could be my analyte (e.g., [M+H]+, [M+Na]+). What should I do?

A: It is common for Glyburide and its metabolites to form adducts, particularly with sodium ([M+Na]+).[1] The hydroxylated metabolites of Glyburide have been observed to show a prominent sodium adduct ion (m/z 532.2) with an abundance 3-fold greater than the protonated molecule.[1]

  • Identification: Confirm the identity of adducts by their mass difference from the protonated molecule ([M+H]+). Common adducts are listed in the table below.

  • Mitigation: To reduce unwanted adduct formation, minimize sources of sodium contamination, such as older glassware.[10]

  • Quantification: If a particular adduct, like the sodium adduct, is stable and consistently the most abundant ion, you can optimize the method to monitor this adduct for quantification.

Table 2: Common Adducts in Positive ESI-MS

AdductMass Shift (from [M])Common Sources
[M+H]+ +1.0073Protic solvents, acid modifiers
[M+Na]+ +22.9892Glassware, mobile phase impurities
[M+K]+ +38.9632Glassware, mobile phase impurities
[M+NH4]+ +18.0338Ammonium salt additives
[M+ACN+H]+ +42.0338Acetonitrile in mobile phase
Q5: Could other drugs in my sample be affecting my this compound signal?

A: Yes, this is known as a matrix effect or ion suppression. If another compound co-elutes with this compound, it can compete for charge in the ESI source, leading to a suppressed signal for your analyte.[11][12] For example, the presence of Metformin has been shown to suppress the Glyburide signal by about 30% when they co-elute.[12][13]

  • Diagnosis: To check for this, you can compare the signal of this compound in a clean solvent versus the signal in an extracted blank matrix spiked at the same concentration. A significant difference implies a matrix effect.[1]

  • Solution: The most effective solution is to achieve chromatographic separation between this compound and the interfering compound.[14] If separation is not possible, using a stable isotope-labeled internal standard (like Glyburide-d11 for Glyburide analysis) is crucial, as it will be affected by suppression similarly to the analyte, allowing for accurate quantification.[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Based on Published Methods)

This protocol describes the preparation of a mobile phase optimized for Glyburide analysis.

mobile_phase_prep cluster_A Mobile Phase A (Aqueous) cluster_B Mobile Phase B (Organic) A1 1. Prepare 5 mM Ammonium Acetate in HPLC-grade water. A2 2. Adjust pH to 5.0 with Acetic Acid. A1->A2 A3 3. Filter and degas. A2->A3 end Ready for LC-MS A3->end B1 1. Use HPLC-grade Methanol or Acetonitrile. B2 2. Filter and degas. B1->B2 B2->end start Start start->A1 start->B1

Caption: Workflow for preparing an optimized mobile phase.

Detailed Steps:

  • Prepare Aqueous Phase (A):

    • Dissolve ammonium acetate in HPLC-grade water to a final concentration of 2-5 mM.[2][14]

    • Adjust the pH to the desired value (e.g., 5.0) using a suitable acid like acetic or formic acid.[2][14]

    • Filter the solution through a 0.22 µm filter and degas.

  • Prepare Organic Phase (B):

    • Use HPLC-grade methanol or acetonitrile.[1][2]

    • Filter and degas the solvent.

  • LC Gradient:

    • A typical gradient might start at a lower percentage of organic phase, ramp up to elute the analyte, and then return to initial conditions for column re-equilibration.[1] Refer to published methods for specific gradient profiles.[1]

Protocol 2: Systematic ESI Source Parameter Optimization

This protocol uses a one-factor-at-a-time (OFAT) approach to optimize key source parameters.

  • Preparation:

    • Prepare a solution of this compound in your initial mobile phase composition at a concentration that gives a stable, moderate signal (e.g., 50-100 ng/mL).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).[5]

  • Set Initial Parameters:

    • Begin with the manufacturer's recommended settings or values from Table 1. Ensure the instrument is in positive ESI mode.

  • Optimization Steps:

    • Capillary Voltage: While monitoring the signal intensity for the this compound [M+H]+ ion, vary the capillary voltage in steps (e.g., from 2500 V to 5500 V in 500 V increments). Record the voltage that provides the maximum stable signal.

    • Drying Gas Temperature: Set the capillary voltage to its optimal value. Now, vary the drying gas temperature (e.g., from 250 °C to 400 °C in 25 °C increments). Record the optimal temperature.

    • Drying Gas Flow: With the optimal voltage and temperature set, vary the drying gas flow rate (e.g., from 5 L/min to 12 L/min in 1 L/min increments). Record the optimal flow rate.

    • Nebulizer Pressure: Finally, optimize the nebulizer pressure in a similar fashion (e.g., from 20 to 60 psig in 5 psig increments).

  • Verification:

    • Confirm the final optimized parameters by running the infusion again. Minor adjustments to previously optimized parameters may be needed due to interactive effects.[15]

References

resolving chromatographic peak tailing for Glyburide-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Glyburide-D3, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?

A1: Chromatographic peak tailing is a phenomenon where a peak on a chromatogram is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This is a common issue in HPLC, particularly for basic compounds like Glyburide.[1] Peak tailing is problematic as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise and inaccurate quantification of this compound.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for a basic compound like this compound in reversed-phase HPLC are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated and negatively charged, especially at mid-range pH. These negatively charged sites can interact strongly with the basic functional groups of this compound, leading to a secondary retention mechanism that causes peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. Glyburide has a pKa of approximately 5.3. When the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and non-ionized forms will exist, which can lead to peak broadening and tailing.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase, leading to distorted peak shapes, including tailing.

  • Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the sample band to spread, resulting in broader and potentially tailing peaks.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at extreme pH values or high pressures. This can lead to the exposure of more active silanol sites or the creation of voids in the packing material, both of which contribute to peak tailing.

Q3: How can I troubleshoot and resolve peak tailing for my this compound analysis?

A3: A systematic approach to troubleshooting is recommended. Here are the key steps:

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH is often the most effective first step. For a basic compound like this compound, lowering the pH to around 3 or below will protonate the residual silanol groups on the column, minimizing their interaction with the analyte.[2] Using a mobile phase additive like formic acid (e.g., 0.1%) can help achieve and maintain a low pH.

  • Select an Appropriate Column:

    • End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.

    • Type B Silica Columns: Modern "Type B" silica columns are of higher purity and have a lower concentration of acidic silanol groups compared to older "Type A" silica, making them more suitable for analyzing basic compounds.

  • Check for Column Overload: To check for mass overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column. To address volume overload, try injecting a smaller volume.

  • Minimize Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.

  • Use a Guard Column: A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, which can extend the life of the analytical column and help maintain good peak shape.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving this compound Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks check_overload Dilute sample and inject again. Does peak shape improve? check_all_peaks->check_overload No check_extra_column_volume Inspect system for dead volume: - Tubing length/ID - Fittings check_all_peaks->check_extra_column_volume Yes adjust_ph Adjust Mobile Phase pH (e.g., to pH 3 with 0.1% Formic Acid) check_overload->adjust_ph No reduce_overload Reduce sample concentration or injection volume check_overload->reduce_overload Yes check_column Consider Column Choice: - End-capped? - Type B Silica? adjust_ph->check_column replace_column Replace analytical column and/or guard column check_column->replace_column solution Peak Shape Improved reduce_overload->solution check_extra_column_volume->replace_column replace_column->solution

Caption: A troubleshooting workflow for this compound peak tailing.

Guide 2: The Role of Mobile Phase pH in this compound Peak Shape

This diagram illustrates the chemical interactions at different pH values.

G cluster_high_ph Mobile Phase pH > pKa (5.3) cluster_low_ph Mobile Phase pH < pKa (e.g., pH 3) silanol_high Deprotonated Silanol (Si-O⁻) (Negative Charge) interaction_high Strong Ionic Interaction => PEAK TAILING silanol_high->interaction_high Attracts glyburide_high This compound (Basic) (Partial Positive Charge) glyburide_high->interaction_high Attracted to silanol_low Protonated Silanol (Si-OH) (Neutral) interaction_low Reduced Interaction => SYMMETRICAL PEAK silanol_low->interaction_low Minimal Interaction glyburide_low This compound (Protonated) (Positive Charge) glyburide_low->interaction_low Repelled from other protonated molecules

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Quantitative Data Summary

The following table summarizes key parameters and findings from various studies on Glyburide analysis that can influence peak shape.

ParameterValue / ConditionObservation on Peak ShapeReference
pKa of Glyburide 5.3Understanding the pKa is crucial for selecting an appropriate mobile phase pH to control ionization and minimize peak tailing.
Mobile Phase pH 5.5 (Ammonium dihydrogen phosphate buffer:acetonitrile 50:50)Peak tailing factor was found to be 2.8.[3]
Mobile Phase pH 3.0 (with 0.1% Triethylamine)Peak tailing was reduced, but the peak was broad.[2]
Mobile Phase Acetonitrile:Phosphate buffer (60:40 v/v)Good peak symmetry was achieved.[4]
Mobile Phase 0.05% Formic acid and Methanol (42:58 v/v)Reduced tailing (<1.5) and resulted in good peak symmetry.
Column Type Inertsil C8With a mobile phase at pH 5.5, a tailing factor of 2.8 was observed.[3]
Column Type Kromasil ODS 3V (C18)Good peak symmetry was reported with a mobile phase of acetonitrile and phosphate buffer.[4]
Column Type Ascentis Express C18 (fused core)Good peak shape was observed with a mobile phase containing 0.1% triethylamine at pH 3.[2]

Experimental Protocols

Protocol 1: HPLC Method with Good Peak Symmetry[4]
  • Column: Kromasil ODS 3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Phosphate buffer (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Observation: This method was reported to produce a sharp and symmetric peak for Glyburide.

Protocol 2: HPLC Method Development for Improved Peak Shape[2]

This protocol illustrates a method development process where peak tailing was actively addressed.

  • Initial Attempt:

    • Column: Zorbax SB C8 (15 cm x 4.6 mm, 5 µm)

    • Mobile Phase: Water:Acetonitrile (50:50 v/v)

    • Observation: Peak tailing was observed.

  • Modification 1:

    • Mobile Phase: 0.1% Triethylamine (TEA) in water, pH adjusted to 3 with Ortho-phosphoric acid : Acetonitrile

    • Observation: Peak tailing was reduced, but the peak was broad.

  • Modification 2:

    • Mobile Phase: A mixture of Acetonitrile and Methanol was used as the organic modifier.

    • Observation: Peak broadening was reduced.

  • Final Optimized Method:

    • Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)

    • Mobile Phase: 0.1% Triethylamine with pH adjusted to 3 with Ortho-phosphoric acid and Acetonitrile (45:55 v/v)

    • Column Temperature: 50°C

    • Flow Rate: 1 mL/minute

    • Detection Wavelength: 254 nm

    • Observation: A symmetrical peak with a satisfactory tailing factor was achieved.

Protocol 3: LC-MS/MS Method for Glyburide and its Metabolites
  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) with a Phenomenex C18 guard column (4 mm × 3.0 mm)

  • Mobile Phase: Aqueous ammonium acetate buffer (5 mM, pH = 5.0) and Methanol (Isocratic elution with 70% Methanol)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Note: This method was used for the separation of Glyburide and one of its metabolites. For other metabolites and related compounds, different chromatographic conditions were employed, highlighting that a single method may not be optimal for all related analytes.

References

minimizing ion suppression of Glyburide-D3 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Glyburide-D3 in complex matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] These interfering components, which can be endogenous (e.g., phospholipids, salts) or exogenous (e.g., co-administered drugs), compete with this compound for ionization in the MS source.[1] This leads to a decreased signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.

Q2: I am observing a lower than expected signal for this compound. What are the likely causes?

A2: A low signal for this compound is a common indicator of ion suppression. The primary causes include:

  • Insufficient Sample Cleanup: Complex biological matrices like plasma or urine contain numerous compounds that can interfere with the ionization of this compound. If the sample preparation method is not effective at removing these interferences, significant ion suppression can occur.

  • Co-elution with Matrix Components: If matrix components are not chromatographically separated from this compound, they will enter the mass spectrometer at the same time, leading to competition for ionization. Phospholipids are a major cause of ion suppression in plasma samples.

  • Co-eluting Drugs or Metabolites: If the subject is taking other medications, these drugs or their metabolites can co-elute with this compound and cause ion suppression. For example, metformin has been shown to suppress the glyburide signal by approximately 30%.[1][2]

  • Inappropriate LC-MS/MS Parameters: Suboptimal mobile phase composition, flow rate, or mass spectrometer settings can contribute to poor ionization and signal suppression.

Q3: How can I determine if ion suppression is occurring in my assay?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix sample that has undergone the extraction procedure. A lower peak area in the matrix sample indicates ion suppression. The matrix factor (MF) can be calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A value close to 1 indicates a negligible matrix effect.

Q4: What are the primary strategies to minimize ion suppression for this compound?

A4: The key strategies revolve around reducing the concentration of interfering matrix components reaching the mass spectrometer at the same time as your analyte. This can be achieved through:

  • Effective Sample Preparation: Employing a robust sample cleanup technique is the most effective way to remove interfering compounds. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their suppressive effect.[1] However, this approach may also decrease the analyte signal to a level below the limit of quantitation.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound is the ideal internal standard. Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar degrees of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the effects of ion suppression can be effectively compensated.[1][3]

Q5: Which sample preparation method is best for minimizing ion suppression for this compound?

A5: The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and the available resources.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is generally the least effective at removing matrix components, particularly phospholipids, which are major contributors to ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix interferences. It provides a higher degree of selectivity and can result in a much cleaner extract, leading to minimal ion suppression.

A study on the related compound glimepiride showed that LLE and SPE resulted in a lower limit of quantitation compared to PPT, suggesting better removal of interfering substances.[4]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the analysis of glyburide from complex matrices.

Protocol 1: Protein Precipitation (PPT) for Glyburide in Human Plasma

This protocol is adapted from a method for the analysis of glyburide and its metabolites in human plasma.[5]

  • Sample Preparation:

    • To 400 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex the sample for 1 minute.

  • Precipitation:

    • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to the plasma sample.

    • Vortex the mixture vigorously for 3 minutes.

  • Centrifugation:

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of air or nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.

    • Filter the reconstituted sample before injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Glyburide in Human Urine

This protocol is based on a method for extracting glyburide and its metabolites from human urine.[5]

  • Sample Preparation:

    • To 400 µL of urine in a suitable tube, add 10 µL of the this compound internal standard working solution.

    • Vortex for 1 minute.

  • Extraction:

    • Add 1.0 mL of ethyl acetate to the sample.

    • Shake vigorously for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction step once more with another 1.0 mL of ethyl acetate.

  • Evaporation:

    • Combine the two organic extracts.

    • Evaporate the combined extracts to dryness in an analytical evaporator.

  • Reconstitution:

    • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.

Protocol 3: Solid-Phase Extraction (SPE) for Glimepiride (a related sulfonylurea) in Human Plasma

This protocol is adapted from a method for glimepiride and can be used as a starting point for developing an SPE method for glyburide.[6]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1cc) with 2 mL of methanol followed by 2 mL of water containing 0.4% trifluoroacetic acid (TFA).

  • Sample Loading:

    • To the conditioned cartridge (with the vacuum off), add 100 µL of 0.4% TFA in water.

    • Add the this compound internal standard.

    • Add 100 µL of the plasma sample and mix gently.

    • Allow the sample to pass through the sorbent bed slowly.

  • Washing:

    • Wash the cartridge with 2 mL of water containing 0.4% TFA to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of a methylene chloride:methanol (2:1, v/v) mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute in a suitable volume of the mobile phase.

Data Presentation

The following tables summarize quantitative data related to the effectiveness of different sample preparation methods in mitigating matrix effects for glyburide and similar compounds.

Table 1: Matrix Effect of Glyburide and its Metabolites in Human Plasma after Protein Precipitation

AnalyteConcentration LevelMatrix Factor RangeRelative Standard Deviation (%)
GlyburideLow, Medium, High78% - 109%< 15%
Metabolite M1Low, Medium, High78% - 109%< 15%
Metabolite M2aLow, Medium, High78% - 109%< 15%
Metabolite M2bLow, Medium, High55% - 69%< 15%
Metabolite M3Low, Medium, High78% - 109%< 15%
Metabolite M4Low, Medium, High78% - 109%< 15%
Data adapted from a study utilizing a protein precipitation method.[5] A matrix factor between 85% and 115% is generally considered to indicate a negligible matrix effect.

Table 2: Comparison of Lower Limits of Quantitation (LLOQ) for Glimepiride in Human Plasma with Different Sample Preparation Methods

Sample Preparation MethodLLOQ (ng/mL)
Liquid-Liquid Extraction (LLE)0.1
Solid-Phase Extraction (SPE)0.5
Protein Precipitation (PPT)1.0
Data for the related sulfonylurea drug, glimepiride.[4] A lower LLOQ suggests a cleaner extract with less interference.

Visualizations

Experimental_Workflow_for_Glyburide_D3_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Urine Sample + this compound (IS) ppt Protein Precipitation (Acetonitrile + Formic Acid) start->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) start->lle spe Solid-Phase Extraction (C18 Cartridge) start->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle load_wash_elute_spe Load, Wash, Elute spe->load_wash_elute_spe evap_reconstitute_ppt Evaporate & Reconstitute centrifuge_ppt->evap_reconstitute_ppt lc_ms LC-MS/MS Injection evap_reconstitute_ppt->lc_ms evap_reconstitute_lle Evaporate & Reconstitute centrifuge_lle->evap_reconstitute_lle evap_reconstitute_lle->lc_ms evap_reconstitute_spe Evaporate & Reconstitute load_wash_elute_spe->evap_reconstitute_spe evap_reconstitute_spe->lc_ms data_processing Data Processing (Analyte/IS Ratio) lc_ms->data_processing

Caption: Experimental workflow for this compound analysis.

Ion_Suppression_Troubleshooting cluster_sample_prep_options Sample Preparation Options start Low this compound Signal (Suspected Ion Suppression) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil_is Implement this compound as the internal standard. check_is->use_sil_is No eval_matrix_effect Evaluate Matrix Effect (Post-Extraction Spike) check_is->eval_matrix_effect Yes use_sil_is->eval_matrix_effect matrix_effect_present Is significant ion suppression observed (Matrix Factor < 0.85)? eval_matrix_effect->matrix_effect_present optimize_chrom Optimize Chromatographic Separation matrix_effect_present->optimize_chrom No, but signal is still low improve_sample_prep Improve Sample Preparation matrix_effect_present->improve_sample_prep Yes re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate ppt Current Method: PPT improve_sample_prep->ppt lle Switch to LLE ppt->lle If suppression persists spe Switch to SPE lle->spe If suppression persists spe->re_evaluate

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: Glyburide-D3 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glyburide-D3 sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be ideal for your specific sample matrix and analytical requirements. Consider evaluating a different method.

  • Inefficient Protein Precipitation: If using Protein Precipitation (PPT), ensure the precipitating solvent (e.g., acetonitrile, acetone) is added in the correct ratio to the sample volume, typically 3:1 or 4:1 (solvent:sample).[1] Inadequate vortexing or incubation time can also lead to incomplete protein removal and analyte loss.

  • Incorrect pH for LLE: During Liquid-Liquid Extraction (LLE), the pH of the aqueous phase is critical for efficient partitioning of this compound into the organic solvent. Ensure the pH is adjusted appropriately to keep this compound in its non-ionized form, enhancing its solubility in the organic phase.

  • Improper SPE Cartridge Conditioning/Elution: For Solid-Phase Extraction (SPE), incomplete conditioning of the cartridge can lead to poor retention of the analyte. Similarly, using an elution solvent with insufficient strength may result in incomplete recovery from the cartridge.

  • Analyte Adsorption: this compound may adsorb to glassware or plasticware. Using silanized glassware or low-binding microcentrifuge tubes can help mitigate this issue.

  • Evaporation to Dryness: When evaporating the organic solvent, avoid prolonged drying as it can lead to the loss of the analyte. A gentle stream of nitrogen is recommended.

Q2: My this compound recovery is inconsistent between samples. What could be causing this variability?

A2: High variability in recovery can be attributed to:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and extraction solvents. Calibrate your pipettes regularly.

  • Variable Matrix Effects: Differences in the composition of individual plasma or serum samples can influence extraction efficiency. Matrix effects can be assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Inconsistent Vortexing/Mixing: Ensure all samples are vortexed for the same duration and at the same intensity to ensure uniform extraction.

  • Temperature Fluctuations: Significant temperature changes during the extraction process can affect solvent properties and extraction efficiency. Maintain a consistent temperature throughout the procedure.

Q3: Can I use the same extraction method for both plasma and urine samples?

A3: While the general principles of extraction apply to both matrices, the protocols may require optimization. Urine is a less complex matrix than plasma, with lower protein content. Therefore, a simple dilute-and-shoot approach or a less rigorous extraction method might be sufficient for urine samples. However, for plasma, more extensive cleanup steps like protein precipitation, LLE, or SPE are generally necessary to remove interfering substances.[2]

Experimental Protocols & Data

Below are detailed methodologies for common this compound extraction techniques, along with expected recovery rates based on studies with Glyburide. The recovery of this compound is expected to be very similar to that of non-deuterated Glyburide.

Data Summary: Glyburide Recovery Rates
Extraction MethodMatrixAnalyteAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)PlasmaGlibenclamide97.8 ± 1.7[3]
Liquid-Liquid Extraction (LLE)PlasmaGlyburide87 - 99[2]
Dispersive Liquid-Liquid Microextraction (DLLME)SerumGlibenclamide>95[4]
Protein Precipitation (PPT) with AcetonitrileSerumGliclazide56.41[5]

Note: Recovery rates can vary depending on the specific protocol, reagents, and equipment used. The data presented here is for comparative purposes.

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method for the simultaneous extraction of sulfonylureas from plasma.[3]

Materials:

  • C8 SPE Cartridges (100mg)

  • 0.1% Orthophosphoric acid

  • Methanol

  • Acetonitrile

  • Centrifuge

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C8 SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1% orthophosphoric acid.

  • Sample Pre-treatment: To 1 mL of plasma sample, add the internal standard (this compound). Add 3 mL of 0.1% orthophosphoric acid, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.[3]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 1 mL of 0.1% orthophosphoric acid, followed by 0.5 mL of 20% acetonitrile.[3] Dry the cartridge under vacuum.

  • Elution: Elute the analyte with four 0.5 mL aliquots of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a method for the determination of glyburide and its metabolites in plasma.[2]

Materials:

  • Ethyl acetate

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: To 400 µL of a plasma sample, add 10 µL of the internal standard solution (this compound).

  • Extraction: Add 1.0 mL of ethyl acetate, vortex vigorously for 3 minutes, and centrifuge at 12,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step with another 1.0 mL of ethyl acetate to maximize recovery. Combine the organic extracts.[2]

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Protein Precipitation (PPT) Protocol

This protocol is a general method for protein precipitation using a solvent.[1]

Materials:

  • Cold (-20°C) Acetonitrile or Acetone

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: To a microcentrifuge tube containing the plasma sample, add the internal standard (this compound).

  • Precipitation: Add three to four times the sample volume of cold (-20°C) acetonitrile or acetone.[1]

  • Vortexing and Incubation: Vortex the tube thoroughly and incubate for at least 60 minutes at -20°C to facilitate protein precipitation.[1]

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_post Post-Extraction Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS PPT Protein Precipitation Add_IS->PPT LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound sample extraction and analysis.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low this compound Recovery Cause1 Suboptimal Method LowRecovery->Cause1 Cause2 Inefficient Precipitation/Extraction LowRecovery->Cause2 Cause3 Incorrect pH (LLE) LowRecovery->Cause3 Cause4 Improper SPE Steps LowRecovery->Cause4 Cause5 Analyte Adsorption LowRecovery->Cause5 Sol1 Evaluate Alternative Methods Cause1->Sol1 Sol2 Optimize Solvent Ratios & Mixing Cause2->Sol2 Sol3 Adjust pH Cause3->Sol3 Sol4 Optimize SPE Protocol Cause4->Sol4 Sol5 Use Low-Binding Tubes Cause5->Sol5

Caption: Troubleshooting guide for low this compound recovery.

References

Technical Support Center: Optimizing MS/MS Parameters for Glyburide-D3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Glyburide-D3 using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound?

A1: For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Due to the addition of three deuterium atoms, its mass-to-charge ratio (m/z) will be 3 units higher than that of unlabeled Glyburide. The product ions are generated by fragmentation of the precursor ion in the collision cell. Commonly used transitions for Glyburide can be adapted for this compound.

Q2: Why am I observing a signal for this compound in my blank matrix samples?

A2: Contamination of blank matrix with the analyte or its deuterated internal standard can lead to this issue. Ensure that all glassware and equipment are thoroughly cleaned. Another possibility is the presence of impurities in the reference standard.[1] It is also crucial to check for any carryover from previous high-concentration samples.

Q3: My sensitivity for this compound is low. How can I improve it?

A3: Low sensitivity can be addressed by optimizing several MS parameters. This includes adjusting the capillary voltage, drying gas temperature and flow, and nebulizer pressure to maximize the ionization efficiency of this compound.[2] Additionally, fine-tuning the collision energy for the specific MRM transition is critical for achieving optimal fragmentation and maximizing the product ion signal. Sample preparation techniques can also be optimized to improve extraction recovery and minimize matrix effects.[2]

Q4: I am seeing isotopic crosstalk between Glyburide and this compound. What should I do?

A4: Isotopic peaks from the unlabeled analyte can interfere with the signal of the deuterated internal standard, especially when using low-resolution instruments.[3][4] To mitigate this, ensure that the selected MRM transition for this compound is sufficiently distinct from the isotopic peaks of Glyburide. If significant overlap persists, chromatographic separation of the analyte and internal standard may be necessary, although this is not ideal for a deuterated standard which should co-elute.[5][6] Alternatively, using a more highly deuterated standard, such as Glyburide-d11, can help to shift the mass further and reduce the likelihood of overlap.[3][4][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing
  • Potential Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Column Choice: Verify that the column chemistry (e.g., C8, C18) is suitable for Glyburide.[2][7]

    • Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from matrix components and proper peak focusing.

    • Flow Rate: Optimize the flow rate for the column dimensions to achieve efficient separation.

    • Sample Solvent: Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2]

Issue 2: High Background Noise
  • Potential Cause: Matrix effects or contaminated reagents.

  • Troubleshooting Steps:

    • Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Reagent Purity: Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade) to minimize background ions.[3]

    • Mass Spectrometer Cleaning: If the noise is persistent across different samples, consider cleaning the ion source and other accessible components of the mass spectrometer.

    • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.[2]

Issue 3: Inconsistent Results and Poor Reproducibility
  • Potential Cause: Instability of the analyte or internal standard, or variability in sample processing.

  • Troubleshooting Steps:

    • Analyte Stability: Evaluate the stability of this compound in the biological matrix and in the final extract under the storage and analysis conditions.

    • Internal Standard Addition: Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and quality controls early in the sample preparation process to account for variability.

    • Extraction Recovery: Assess the extraction recovery of this compound to ensure it is consistent and efficient.

    • Automated Sample Preparation: If available, use automated liquid handling systems to minimize human error and improve the precision of sample preparation.

Experimental Protocols & Data

Table 1: Example MS/MS Parameters for Glyburide

Note: These parameters for Glyburide can be used as a starting point for optimizing this compound. The precursor ion for this compound will be [M+H]⁺ = 497.2. Product ions and collision energies should be re-optimized.

ParameterValue
Precursor Ion (m/z)494.2
Product Ion 1 (m/z)369.2
Product Ion 2 (m/z)169.1
Collision Energy (eV)15 - 25
Declustering Potential (V)50 - 100
Ionization ModePositive Electrospray (ESI+)
Table 2: Example Liquid Chromatography Parameters
ParameterDescription
ColumnC18 or C8, 2.1 x 50 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid or 0.5 mM Ammonium Formate
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min
GradientStart with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Injection Volume5 - 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Biological Sample spike Spike with this compound start->spike extract Protein Precipitation / LLE / SPE spike->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize select Precursor Ion Selection (Q1) ionize->select fragment Collision-Induced Dissociation (Q2) select->fragment detect Product Ion Detection (Q3) fragment->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low Signal Intensity? check_ms Optimize MS Parameters (CE, DP, Gas Flow, Temp) start->check_ms Yes check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc No, but peak shape is poor check_prep Assess Sample Preparation (Extraction Recovery) start->check_prep No, chromatography is good solution_ms Adjust parameters for optimal signal check_ms->solution_ms solution_lc Modify mobile phase/gradient/column check_lc->solution_lc check_is Verify Internal Standard (Concentration, Stability) check_prep->check_is Recovery is poor solution_prep Improve extraction efficiency check_prep->solution_prep solution_is Prepare fresh IS solution check_is->solution_is end Signal Improved solution_ms->end solution_lc->end solution_prep->end solution_is->end

Caption: Troubleshooting low signal intensity.

References

Validation & Comparative

A Comparative Guide to Glyburide-D3 and Glyburide-d11 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies of the anti-diabetic drug glyburide (also known as glibenclamide), the use of a stable isotope-labeled internal standard (IS) is crucial for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and matrix effects. Deuterated analogs of the analyte are commonly employed for this purpose. This guide provides a detailed comparison of two such internal standards: Glyburide-D3 and Glyburide-d11.

This comparison is based on available experimental data and highlights key performance characteristics to aid researchers in selecting the most appropriate IS for their specific analytical needs. While comprehensive validation data is available for Glyburide-d11, there is a notable lack of published, peer-reviewed validation studies for this compound as an internal standard for glyburide itself.

Executive Summary

Glyburide-d11 is a well-documented and validated internal standard for the quantification of glyburide in various biological matrices, with published data demonstrating high accuracy, precision, and recovery. In contrast, while this compound is commercially available and intended for use as an internal standard, a significant challenge arises from the limited availability of published, in-depth validation data for its use in glyburide quantification. Furthermore, a potential for isotopic interference has been noted with a d3-labeled internal standard when analyzing glyburide metabolites, which could be a consideration for broader metabolic studies.

Performance Data Comparison

The following table summarizes the available quantitative data for a validated LC-MS/MS method using Glyburide-d11 as an internal standard for the analysis of glyburide in human plasma and urine[1]. No directly comparable, peer-reviewed validation data was found for a method using this compound for the quantification of glyburide.

Performance ParameterGlyburide-d11[1]This compound
Matrix Human Plasma & UrineData Not Available
Extraction Recovery (Plasma) 87% - 99%Data Not Available
Extraction Recovery (Urine) 85% - 95%Data Not Available
LLOQ (Plasma) 1.02 ng/mLData Not Available
LLOQ (Urine) 0.0594 ng/mLData Not Available
Intra-day Precision (%RSD) < 14%Data Not Available
Inter-day Precision (%RSD) < 14%Data Not Available
Accuracy (Plasma) 86% - 114%Data Not Available
Accuracy (Urine) 94% - 105%Data Not Available

Key Considerations

Glyburide-d11:

  • Advantages:

    • Extensive validation data is publicly available, demonstrating its reliability for the quantitative analysis of glyburide in human plasma and urine.

    • The high degree of deuteration (d11) minimizes the risk of isotopic overlap with the native analyte (Glyburide, d0).

    • Proven to be effective in compensating for matrix effects and variations during sample processing, as evidenced by the high accuracy and precision of the validated method[1].

  • Disadvantages:

    • The synthesis of a more heavily deuterated standard can sometimes be more complex and costly.

This compound:

  • Advantages:

    • Commercially available for use as an internal standard[2].

  • Disadvantages:

    • A significant lack of published, peer-reviewed studies validating its use for the quantification of glyburide, making it difficult to assess its performance in terms of recovery, matrix effects, accuracy, and precision.

    • A study on glyburide metabolites reported that a d3-labeled internal standard (4-trans-hydroxy this compound) was initially chosen but was ultimately replaced because the isotopic peak of the analytes interfered with the peak area of the internal standard in Multiple Reaction Monitoring (MRM) mode[1]. This raises a potential concern for similar interference when quantifying glyburide, especially at low concentrations.

Experimental Protocols

Validated Method Using Glyburide-d11[1]

Sample Preparation (Human Plasma):

  • To 400 µL of plasma, add 10 µL of Glyburide-d11 internal standard solution.

  • Vortex for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid for protein precipitation.

  • Vortex for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of air at 40 °C.

  • Reconstitute the residue in 120 µL of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol (50:50, v/v).

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

Sample Preparation (Human Urine):

  • To 400 µL of urine, add 10 µL of Glyburide-d11 internal standard solution.

  • Vortex for 1 minute.

  • Perform a liquid-liquid extraction by adding 1.0 mL of ethyl acetate.

  • Shake vigorously for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4 °C.

  • Repeat the extraction step once more.

  • Combine the two organic extracts and evaporate to dryness.

  • Reconstitute the residue in 120 µL of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol (50:50, v/v).

LC-MS/MS Conditions:

The chromatographic separation was performed on an Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm) with an isocratic elution using 50% methanol at 40 °C with a flow rate of 0.8 mL/min. The mass spectrometric detection was carried out in positive ion mode.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation using an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis Stock_Analyte Analyte Stock Solution Working_Standards Working Standard Solutions Stock_Analyte->Working_Standards Stock_IS Internal Standard Stock Solution (this compound or Glyburide-d11) Spike_IS Spike Blank Matrix with IS Stock_IS->Spike_IS Spike_Analyte_IS Spike Blank Matrix with Analyte and IS Stock_IS->Spike_Analyte_IS Working_Standards->Spike_Analyte_IS QC_Samples Quality Control Samples (Low, Mid, High) Blank_Matrix Blank Biological Matrix (e.g., Plasma, Urine) Blank_Matrix->Spike_IS Blank_Matrix->Spike_Analyte_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Spike_Analyte_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Selectivity Selectivity MS_Detection->Selectivity Linearity Linearity & Range MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect MS_Detection->Recovery_Matrix Stability Stability MS_Detection->Stability

Caption: Workflow for Bioanalytical Method Validation.

Conclusion and Recommendation

Based on the currently available scientific literature, Glyburide-d11 is the recommended internal standard for the quantitative analysis of glyburide in biological matrices. Its use is supported by a thoroughly validated LC-MS/MS method with published performance data that demonstrates high levels of accuracy, precision, and recovery[1].

The lack of accessible, peer-reviewed validation data for this compound presents a significant risk for its adoption in regulated bioanalysis. Furthermore, the potential for isotopic interference, as noted in the context of glyburide metabolite analysis[1], suggests that careful evaluation would be required to ensure the absence of such issues when quantifying the parent drug. Researchers considering the use of this compound are strongly encouraged to perform a comprehensive in-house validation that adheres to regulatory guidelines to establish its performance characteristics before its application in routine sample analysis.

References

The Superior Choice: 13C-Labeled Glyburide Internal Standards for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison reveals that while deuterated internal standards are a viable option, 13C-labeled Glyburide offers significant advantages in accuracy, reliability, and data integrity for researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by established principles of stable isotope labeling in mass spectrometry, to inform the selection of the most appropriate internal standard for quantitative bioanalysis of Glyburide.

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting for variability during sample preparation and analysis.[1] The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact assay performance. For Glyburide, a widely used antidiabetic drug, the selection of an appropriate internal standard is critical for obtaining accurate pharmacokinetic and metabolism data.

Performance Comparison: Deuterated vs. 13C-Labeled Glyburide

The primary advantages of ¹³C-labeled internal standards stem from the greater chemical and physical similarity to the unlabeled analyte compared to their deuterated counterparts.[2] This leads to more reliable and accurate quantification.

FeatureDeuterated Glyburide (e.g., Glyburide-d11)¹³C-Labeled GlyburideRationale & Significance
Chromatographic Co-elution Potential for slight retention time shifts ("isotopic effect").[3][4]Co-elutes perfectly with unlabeled Glyburide.[2][5]Crucial for accurate matrix effect compensation. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[3]
Isotopic Stability Risk of back-exchange of deuterium atoms with protons from the solvent or matrix, especially at certain molecular positions.[2][6]The ¹³C-label is incorporated into the carbon backbone and is not susceptible to exchange under typical bioanalytical conditions.[2]Ensures the integrity of the internal standard throughout the analytical process. Loss of the isotopic label can lead to an underestimation of the analyte concentration.
Matrix Effect Compensation May not fully compensate for matrix effects due to chromatographic separation from the analyte.[3]Provides the most accurate compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[2][7]Improves the precision and accuracy of the assay, especially in complex biological matrices like plasma or urine.
Availability and Cost Generally more readily available and less expensive to synthesize.[5][8]Can be more expensive and may have limited commercial availability.[5][8]A practical consideration for budget-conscious projects. However, the potential for compromised data with deuterated standards may lead to higher long-term costs associated with failed batches or study repeats.
Potential for Isotopic Interference Natural isotopic abundance of the analyte can sometimes interfere with the signal of a deuterated standard, particularly with low levels of deuteration.[9]Less prone to this type of interference due to the larger mass shift.Reduces the risk of analytical artifacts and improves the signal-to-noise ratio.

Experimental Protocol: A Representative Bioanalytical Method

The following is a generalized experimental protocol for the quantification of Glyburide in human plasma using a ¹³C-labeled internal standard and LC-MS/MS. This protocol is based on established methodologies for the bioanalysis of small molecules.[10][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of ¹³C-labeled Glyburide internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glyburide: To be optimized based on the specific instrument.

      • ¹³C-Labeled Glyburide: To be optimized, with the precursor ion mass shifted according to the number of ¹³C labels.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[13]

Visualizing the Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add ¹³C-Glyburide IS Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Report Report Results Calculate->Report Glyburide_Pathway Glyburide Glyburide SUR1 SUR1 Subunit Glyburide->SUR1 Binds to K_ATP ATP-sensitive K+ Channel SUR1->K_ATP Closes Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

References

A Comparative Guide to the Validation of Glyburide Assays with Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount. This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Glyburide, a sulfonylurea drug used to treat type 2 diabetes. A key aspect of a robust bioanalytical method is the use of an appropriate internal standard (IS). While Glyburide-D3 is a potential candidate, published literature often reports the use of other stable isotope-labeled standards, such as Glyburide-d11, or structural analogs like Glipizide, due to factors like commercial availability and the potential for isotopic interference with certain metabolites.[1][2] This guide will present data from validated methods to demonstrate the expected performance of a Glyburide assay.

Comparative Analysis of Assay Performance

The performance of a bioanalytical method is primarily assessed by its accuracy and precision. The following tables summarize the intra-day and inter-day precision and accuracy data from a validated LC-MS/MS method for Glyburide in human plasma. These values are typical for a well-validated assay and serve as a benchmark for researchers developing their own methods.

Table 1: Intra-day Accuracy and Precision of a Validated Glyburide Assay

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.550.61110.98.2
5.545.82105.14.5
41.640.196.43.7

Data adapted from a validated LC-MS method for Glyburide in human plasma.[3] Accuracy is reported as the percentage of the measured concentration relative to the nominal concentration. Precision is reported as the coefficient of variation (%CV).

Table 2: Inter-day Accuracy and Precision of a Validated Glyburide Assay

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.550.59107.39.8
5.545.65102.06.1
41.642.3101.75.3

Data adapted from a validated LC-MS method for Glyburide in human plasma.[3] Accuracy is reported as the percentage of the measured concentration relative to the nominal concentration. Precision is reported as the coefficient of variation (%CV) over multiple days.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of a bioanalytical assay. Below is a representative protocol for the quantification of Glyburide in plasma using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Glyburide from a plasma matrix.

  • To 400 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Glyburide-d11 in methanol).

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of air or nitrogen at 40°C.

  • Reconstitute the dried residue in 120 µL of the mobile phase (e.g., 50:50 v/v mixture of 5 mM ammonium acetate buffer at pH 5.0 and methanol).[1]

2. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving the analyte from endogenous matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used (e.g., 50 x 2.0 mm, 5 µm particle size).[4]

  • Mobile Phase A: 20 mM ammonium acetate in 95:5 water/methanol.[4]

  • Mobile Phase B: 100% methanol.[4]

  • Gradient Elution: A typical gradient would start at 30% B, increase linearly to 85-95% B, hold for a short period, and then return to the initial conditions for re-equilibration.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 50°C.[4]

3. Mass Spectrometry Conditions

Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalytical assays.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4]

  • Ion Source Temperature: 700°C.[4]

  • Ion Spray Voltage: 5000 V.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Glyburide and the internal standard are monitored.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay of Glyburide using LC-MS/MS.

Glyburide_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (this compound/d11) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC System Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Area Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow of a Glyburide bioanalytical assay.

References

A Comparative Guide: HPLC-UV vs. LC-MS/MS for Glyburide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Glyburide is paramount. Two common analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your specific analytical needs.

Performance Comparison at a Glance

The primary distinction between HPLC-UV and LC-MS/MS lies in their sensitivity and selectivity. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the preferred method for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices. HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are higher.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02 µg/mL (20 ng/mL)[1]0.06 - 0.13 ng/mL[2][3]
Limit of Quantification (LOQ) 0.05 µg/mL (50 ng/mL)[1]0.2 - 1.02 ng/mL[2][4]
Linearity Range 10 - 240 µg/mL[1][5]0.1 - 1000 ng/mL[6][7]
Accuracy 95.0% - 105.0% recovery[1]86% - 114%[4]
Precision (%RSD) < 2.0%[1]< 15%[2][4]
Selectivity Lower; potential for interference from co-eluting compounds.Higher; based on mass-to-charge ratio, minimizing interferences.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.

Experimental Workflows

The general workflow for both techniques involves sample preparation followed by chromatographic separation and detection. However, the specifics of each step, particularly detection, differ significantly.

Glyburide Quantification Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Sample Sample (e.g., Plasma, Formulation) Extraction Extraction (e.g., LLE, SPE, PPT) Sample->Extraction HPLC HPLC System (Pump, Column, Autosampler) Extraction->HPLC UV_Detector UV Detector HPLC->UV_Detector MSMS_Detector Tandem Mass Spectrometer (MS/MS) HPLC->MSMS_Detector Data_Analysis_UV Data Analysis (Peak Area vs. Concentration) UV_Detector->Data_Analysis_UV Data_Analysis_MSMS Data Analysis (MRM Transitions) MSMS_Detector->Data_Analysis_MSMS

References

cross-validation of Glyburide quantification between different analytical laboratories

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, ensuring the reproducibility and consistency of drug quantification across different laboratories is paramount for regulatory compliance and patient safety. This guide provides a comparative overview of analytical methods for the quantification of Glyburide (also known as Glibenclamide), a sulfonylurea drug used to treat type 2 diabetes. We will delve into the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), by presenting data and protocols from methodologies that could be employed in different laboratory settings.

Quantitative Method Performance

The following tables summarize the validation parameters for Glyburide quantification using HPLC-UV and LC-MS/MS methods. These values are representative of what would be expected from different analytical laboratories and are based on established and validated procedures.[1][2][3][4]

Table 1: HPLC-UV Method Validation Parameters for Glyburide Quantification

ParameterLaboratory A (Representative Data)Laboratory B (Representative Data)
Linearity Range (µg/mL)10 - 50[2]160 - 240[1]
Correlation Coefficient (r²)> 0.999[2]> 0.999[1]
Limit of Detection (LOD) (µg/mL)0.02[2]Not Reported
Limit of Quantification (LOQ) (µg/mL)0.05[2]Not Reported
Accuracy (% Recovery)98.5% - 101.2%Not Reported
Precision (% RSD)< 2.0Not Reported

Table 2: LC-MS/MS Method Validation Parameters for Glyburide Quantification in Human Plasma

ParameterLaboratory C (Representative Data)Laboratory D (Representative Data)
Linearity Range (ng/mL)0.25 - 1001.02 - 500
Correlation Coefficient (r²)> 0.99> 0.99[4]
Limit of Detection (LOD) (ng/mL)0.13[3]Not Reported
Limit of Quantification (LOQ) (ng/mL)0.25[3]1.02[4]
Accuracy (% Bias)Within ± 15%86% - 114%[4]
Precision (% RSD)< 15%< 14%[4]
Extraction Recovery78.3 ± 4.5%[3]87% - 99%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods between laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of Glyburide.

Protocol 1: HPLC-UV Method for Glyburide in Pharmaceutical Formulations

This protocol is based on a reversed-phase HPLC method for the determination of Glyburide in tablet dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 238 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh and powder a sufficient number of Glyburide tablets.

    • Dissolve an amount of powder equivalent to a single dose in methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Protocol 2: LC-MS/MS Method for Glyburide in Human Plasma

This protocol describes a sensitive method for the quantification of Glyburide in a biological matrix.

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm).[4]

  • Mobile Phase: A gradient of methanol and 5 mM ammonium acetate buffer (pH 5.0).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Transitions: Monitoring the precursor to product ion transitions for Glyburide and an internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma, add the internal standard.

    • Acidify the plasma with 100 µL of 2M HCl.[3]

    • Add 5.0 mL of an extraction solvent (e.g., n-hexane:methylene chloride, 1:1 v/v).[3]

    • Vortex for 2 minutes and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for a successful inter-laboratory cross-validation study. The following diagram illustrates the key stages of this process.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol Standardization cluster_execution Phase 2: Method Validation and Sample Exchange cluster_analysis Phase 3: Data Analysis and Comparison cluster_conclusion Phase 4: Conclusion and Reporting A Define Study Objectives and Acceptance Criteria B Select Participating Laboratories A->B C Standardize Analytical Protocol B->C D Method Validation at Each Laboratory C->D E Prepare and Distribute Standardized Samples D->E F Blinded Sample Analysis E->F G Data Submission to Central Coordinator F->G H Statistical Analysis (e.g., Bland-Altman, ANOVA) G->H I Comparison Against Acceptance Criteria H->I J Identify Discrepancies and Investigate Root Cause I->J Criteria Not Met K Final Report on Method Cross-Validation I->K Criteria Met J->K

Caption: A workflow diagram illustrating the key stages of an inter-laboratory cross-validation study.

References

Assessing the Linearity and Range of a Glyburide Assay with Glyburide-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the development of robust bioanalytical methods, establishing the linearity and range of an assay is a critical step to ensure that the measurements are accurate and reliable over a specific concentration span. This guide provides a comprehensive comparison and detailed protocol for assessing the linearity and range of a Glyburide assay using a stable isotope-labeled internal standard, Glyburide-D3. The use of an internal standard like this compound is a common practice in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to correct for variability during sample processing and analysis.[1][2][3]

Fundamental Principles of Linearity and Range Assessment

The linearity of an analytical method describes its capability to produce test results that are directly proportional to the concentration of the analyte within a given range. The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a calibration curve should consist of a minimum of six non-zero standard points.[4][5] The range is defined by the Lower Limit of Quantitation (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, and the Upper Limit of Quantitation (ULOQ), the highest concentration on the curve.[4][5]

Experimental Protocol: Linearity and Range Assessment for Glyburide Assay

This protocol outlines the steps to determine the linearity and range of a Glyburide assay in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Glyburide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glyburide reference standard in a suitable solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Glyburide stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Glyburide stock solution with the appropriate solvent to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) to be spiked into all calibration standards, quality control samples, and study samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike the appropriate biological matrix (e.g., blank human plasma) with the Glyburide working standard solutions to prepare a minimum of eight non-zero calibration standards. A typical linearity range for a Glyburide assay in plasma could be from 1 ng/mL to 500 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • LLOQ: At the lowest concentration of the intended range.

    • Low QC: Approximately 3 times the LLOQ.

    • Medium QC: In the mid-range of the calibration curve.

    • High QC: At approximately 75-85% of the ULOQ.

Sample Preparation and Analysis
  • Sample Extraction: A common method for extracting Glyburide from plasma is liquid-liquid extraction or solid-phase extraction. An example of a liquid-liquid extraction procedure involves acidifying the plasma sample and then extracting with an organic solvent mixture.[7]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer is typically operated in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for Glyburide and this compound.

Data Analysis and Acceptance Criteria
  • Calibration Curve Construction: Plot the peak area ratio of Glyburide to this compound against the nominal concentration of the calibration standards.

  • Regression Analysis: Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) is often used to improve the accuracy at the lower end of the range.[8]

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

    • At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and ULOQ.

Data Presentation: Linearity of Glyburide Assay

The following table presents example data from a linearity assessment of a Glyburide assay.

Nominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
100102102.0
25024598.0
40039097.5
500 (ULOQ)49098.0

Regression Analysis Results:

  • Regression Model: Linear, weighted by 1/x²

  • Correlation Coefficient (r²): 0.9989

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the linearity and range of the Glyburide assay.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Evaluation prep_stock Prepare Glyburide & this compound Stock Solutions prep_working Prepare Working Standards & IS Solution prep_stock->prep_working prep_cal_qc Spike Blank Matrix to Create Calibration Standards & QCs prep_working->prep_cal_qc extraction Sample Extraction (e.g., LLE or SPE) prep_cal_qc->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve regression Perform Linear Regression calibration_curve->regression acceptance Evaluate Against Acceptance Criteria regression->acceptance end end acceptance->end Assay Linearity & Range Established

Caption: Workflow for Linearity and Range Assessment.

Comparison with Alternative Approaches

While the use of a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS based bioanalysis, other approaches can be employed, each with its own advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled IS (this compound) A deuterated version of the analyte is used as the internal standard.Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.Higher cost of the labeled standard.
Structural Analog IS A compound with a similar chemical structure to the analyte is used.More cost-effective than a stable isotope-labeled standard.May not co-elute perfectly with the analyte and may not fully compensate for matrix effects.
External Standard Method No internal standard is used. Quantification is based solely on the calibration curve generated from standards prepared in a clean solvent or a surrogate matrix.Simplest and least expensive approach.Highly susceptible to variations in sample preparation and matrix effects, leading to lower accuracy and precision.

For regulatory submissions and studies requiring high accuracy and precision, the use of a stable isotope-labeled internal standard is strongly recommended. The detailed protocol and data presented in this guide provide a solid framework for researchers and scientists to confidently assess the linearity and range of their Glyburide assays, ensuring the generation of high-quality, reliable data for drug development and clinical research.

References

Safety Operating Guide

Proper Disposal of Glyburide-D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Glyburide-D3, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

This compound, a deuterated analog of Glyburide, is utilized as an internal standard in analytical testing. According to its Safety Data Sheet (SDS), pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid generating dust. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage of Waste: Store waste this compound in a designated, clearly labeled, and sealed container, separate from other waste streams, awaiting disposal.

Regulatory Framework

The disposal of pharmaceutical compounds, including non-hazardous ones like this compound, is regulated to prevent environmental contamination. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and state environmental agencies.[1][2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2] Since this compound is not listed as a hazardous waste and does not exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity), it falls into the non-hazardous category.[2]

The presence of deuterium, a stable (non-radioactive) isotope of hydrogen, does not alter the disposal requirements from its non-deuterated counterpart, Glyburide.[3]

Step-by-Step Disposal Protocol

The preferred method for disposing of this compound from a laboratory setting is through a licensed professional waste management service that handles pharmaceutical waste. Incineration at a permitted facility is the most common and recommended treatment method for pharmaceutical waste.[1]

Experimental Protocol: Segregation and Disposal of this compound Waste

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific Environmental Health & Safety (EHS) protocols for non-hazardous pharmaceutical waste disposal.

  • Waste Segregation: Do not mix this compound with general laboratory trash, solvent waste, or hazardous chemical waste. It must be segregated as non-hazardous pharmaceutical waste.

  • Containerization:

    • Place solid this compound waste into a dedicated, robust, and sealable container.

    • The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should also list the chemical name: "this compound".

  • Record Keeping: Maintain a detailed inventory of the waste, including the chemical name and quantity, in your laboratory's waste log.

  • Arrange for Pickup: Contact your institution's EHS department or approved chemical waste contractor to schedule a pickup for the container.

  • Final Disposal: The licensed waste contractor will transport the material for final disposal, typically via incineration, in compliance with all federal, state, and local regulations.[1][4]

Important Note: Do not dispose of this compound by flushing it down the drain or placing it in the regular trash.[4] This practice is prohibited for pharmaceutical waste to prevent contamination of water supplies.[1]

Data Presentation

The following table summarizes key identification and safety data for this compound.

ParameterInformationSource
Chemical Name 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-d3)-benzamide
Synonym Glibenclamide-d3[5]
CAS Number 1219803-02-7
GHS Hazard Classification Not classified as hazardous
Hazard Pictograms None
Signal Word None
Primary Disposal Route Incineration via a licensed waste management facility[1]

Disposal Workflow Visualization

The logical workflow for making decisions regarding the disposal of this compound is illustrated below. This diagram outlines the process from initial waste identification to final compliant disposal.

G A Identify Waste: This compound B Consult Safety Data Sheet (SDS) & Institutional EHS Policy A->B C Is the substance classified as RCRA Hazardous Waste? B->C D No (Per SDS for this compound) C->D No K Yes C->K Yes E Is it a controlled substance (per DEA)? D->E F No E->F No L Yes E->L Yes G Segregate as 'Non-Hazardous Pharmaceutical Waste' F->G H Containerize in a dedicated, labeled, and sealed container. G->H I Arrange pickup by licensed waste disposal contractor. H->I J Final Disposal: Incineration I->J M Follow Hazardous Waste Disposal Protocol K->M N Follow Controlled Substance Disposal Protocol L->N

Caption: Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyburide-D3
Reactant of Route 2
Reactant of Route 2
Glyburide-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.